Pomalidomide-amido-C3-COOH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O7/c22-12(5-2-6-14(24)25)19-10-4-1-3-9-15(10)18(28)21(17(9)27)11-7-8-13(23)20-16(11)26/h1,3-4,11H,2,5-8H2,(H,19,22)(H,24,25)(H,20,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQUHUNMWFLJBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pomalidomide-amido-C3-COOH: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-amido-C3-COOH is a synthetic E3 ligase ligand-linker conjugate that plays a crucial role in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This molecule incorporates the potent immunomodulatory drug (IMiD) pomalidomide (B1683931), which serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a three-carbon carboxylic acid linker.[1][2] The carboxylic acid moiety provides a versatile handle for conjugation to a ligand targeting a protein of interest (POI), thereby forming a heterobifunctional PROTAC. This technical guide provides an in-depth overview of the chemical structure, properties, and relevant experimental methodologies associated with this compound.
Chemical Structure and Properties
This compound is characterized by the pomalidomide core linked via an amide bond to a propyl-carboxylic acid chain. This structure is designed to facilitate the recruitment of the CRBN E3 ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Chemical Structure:
-
IUPAC Name: 5-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)-5-oxopentanoic acid[4]
-
SMILES: O=C(O)CCCC(NC1=CC=CC(C(N2C(CC3)C(NC3=O)=O)=O)=C1C2=O)=O[3]
-
InChIKey: JJQUHUNMWFLJBM-UHFFFAOYSA-N[4]
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C18H17N3O7 | [4] |
| Molecular Weight | 387.34 g/mol | [3] |
| CAS Number | 2162120-77-4 | [4] |
| Appearance | White to light yellow solid | [1] |
| Purity | ≥95% (HPLC) | [5] |
| Solubility | DMSO: 10 mg/mL (with ultrasonic and warming to 60°C) | [6] |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [6] |
Mechanism of Action: PROTAC-Mediated Protein Degradation
This compound functions as the E3 ligase-recruiting component of a PROTAC. The pomalidomide moiety binds to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[7][8] This binding event, facilitated by the PROTAC, brings a specific protein of interest (POI) into close proximity with the E3 ligase machinery. This induced proximity leads to the poly-ubiquitination of the POI, marking it for recognition and degradation by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.
Experimental Protocols
Synthesis of this compound
Materials:
-
4-Fluorothalidomide
-
tert-Butyl 5-aminopentanoate
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297)
-
Hexanes
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Step 1: Coupling of 4-Fluorothalidomide with the Linker Precursor.
-
To a solution of 4-fluorothalidomide (1.0 eq) in DMSO, add tert-butyl 5-aminopentanoate (1.1 eq) and DIPEA (3.0 eq).
-
Heat the reaction mixture at 90-110 °C for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the Boc-protected intermediate.
-
-
Step 2: Deprotection of the Carboxylic Acid.
-
Dissolve the Boc-protected intermediate from Step 1 in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The crude product can be purified by recrystallization or preparative high-performance liquid chromatography (HPLC) to yield this compound.
-
Characterization:
-
The structure of the final product should be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).
-
Purity should be assessed by HPLC.
In Vitro Evaluation of a PROTAC Containing this compound
The following protocols outline key experiments to evaluate the efficacy of a PROTAC synthesized using this compound.
1. Ternary Complex Formation Assay:
This assay determines the ability of the PROTAC to induce the formation of a stable ternary complex between the target protein and CRBN.[10][11]
-
Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Surface Plasmon Resonance (SPR).
-
General Procedure (TR-FRET):
-
Use a labeled target protein (e.g., His-tagged) and a labeled CRBN (e.g., GST-tagged).
-
Incubate the proteins with varying concentrations of the PROTAC.
-
Add fluorophore-conjugated antibodies specific to the tags (e.g., anti-His-Tb and anti-GST-d2).
-
Measure the FRET signal, which is proportional to the amount of ternary complex formed.
-
A bell-shaped dose-response curve is typically observed, indicating the formation and subsequent disruption (hook effect) of the ternary complex at high PROTAC concentrations.[12]
-
2. Target Protein Degradation Assay:
This assay quantifies the reduction in the levels of the target protein in cells treated with the PROTAC.[13]
-
Method: Western Blotting.
-
General Procedure:
-
Culture cells expressing the target protein.
-
Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and determine the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Visualize the protein bands and quantify the band intensities.
-
Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to a vehicle-treated control.
-
Determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.[14]
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and evaluation of a PROTAC utilizing this compound.
Conclusion
This compound is a valuable and widely used building block in the development of PROTACs. Its well-defined structure and properties, coupled with its ability to effectively recruit the CRBN E3 ligase, make it an essential tool for researchers in the field of targeted protein degradation. The experimental protocols and workflows outlined in this guide provide a framework for the synthesis and evaluation of novel PROTACs, facilitating the discovery of new therapeutic agents.
References
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, 2162120-77-4 | BroadPharm [broadpharm.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound | C18H17N3O7 | CID 138560597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pomalidomide 4'-alkylC5-acid | CAS 2225940-49-6 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Ternary Complex Formation [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. benchchem.com [benchchem.com]
- 14. Advanced Western Blotting Solutions for Targeted Protein Degradation Research :: ProteinSimple [proteinsimple.jp]
Pomalidomide-amido-C3-COOH in PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Pomalidomide-amido-C3-COOH as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs). It is designed to serve as a resource for professionals in the field of drug discovery and development, offering detailed insights into its function, relevant quantitative data, experimental methodologies, and visual representations of the underlying biological processes.
Core Concept: The Role of this compound in PROTACs
This compound is a synthetic chemical entity that functions as an E3 ligase ligand-linker conjugate. It incorporates the pomalidomide (B1683931) moiety, a well-established binder of the Cereblon (CRBN) E3 ubiquitin ligase, connected to a three-carbon carboxylic acid linker.[1][2] In the architecture of a PROTAC, this molecule serves as the bridge that hijacks the cell's natural protein disposal machinery to eliminate a specific protein of interest (POI).
The fundamental mechanism of a pomalidomide-based PROTAC involves the formation of a ternary complex, a transient structure comprising the PROTAC molecule, the target protein, and the CRBN E3 ligase.[3] The this compound component facilitates the recruitment of CRBN, while the other end of the PROTAC, which is synthesized by conjugating a specific POI ligand to the carboxylic acid group of the linker, binds to the target protein. This induced proximity triggers the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Quantitative Data
While specific quantitative data for PROTACs utilizing the this compound linker is not extensively available in the public domain, the binding affinity of the parent molecule, pomalidomide, to CRBN provides a crucial reference point. The following tables summarize key quantitative parameters for pomalidomide and a representative pomalidomide-based PROTAC.
Table 1: Binding Affinity of Pomalidomide to Cereblon (CRBN)
| Compound | Assay Type | Cell Line/System | IC50 | Reference |
| Pomalidomide | Competitive Binding Assay | U266 Myeloma Cell Extracts | ~2 µM | [4] |
| Pomalidomide | Competitive Binding Assay | HEK293T Cell Extracts | Potency > Thalidomide | [4] |
Table 2: Degradation Efficiency of a Pomalidomide-Based PROTAC (Example)
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |
| ZQ-23 | HDAC8 | Not Specified | 147 nM | 93% | [5][6] |
Note: The specific linker used in ZQ-23 is not explicitly stated as this compound.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of evaluating a novel PROTAC, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Pomalidomide-based PROTAC Action.
Caption: Experimental Workflow for PROTAC Evaluation.
Experimental Protocols
The following are detailed methodologies for key experiments essential for characterizing the function of a this compound-containing PROTAC.
Cereblon Binding Assay (Fluorescence Polarization)
Objective: To confirm the binding of the PROTAC to the CRBN E3 ligase.
Materials:
-
Purified recombinant CRBN protein
-
Fluorescently labeled tracer ligand that binds to CRBN (e.g., fluorescently tagged pomalidomide)
-
Test PROTAC and pomalidomide as a positive control
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
-
Black, low-binding 384-well microplate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of the test PROTAC and pomalidomide in assay buffer.
-
In the microplate, add a constant concentration of the fluorescently labeled tracer and purified CRBN protein to each well.
-
Add the serially diluted test PROTAC or pomalidomide to the respective wells. Include wells with only tracer and CRBN (no inhibitor) and wells with only tracer (no CRBN) as controls.
-
Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
Calculate the IC50 value by plotting the fluorescence polarization signal against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot for Protein Degradation
Objective: To quantify the degradation of the target protein in cells treated with the PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution in DMSO
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a desired time (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[7]
-
In Vitro Ubiquitination Assay
Objective: To directly assess the PROTAC's ability to induce ubiquitination of the target protein.
Materials:
-
Purified recombinant E1 activating enzyme, E2 conjugating enzyme, and CRBN E3 ligase complex
-
Purified recombinant target protein
-
Ubiquitin and biotinylated ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
Test PROTAC
-
SDS-PAGE gels and Western blotting reagents
-
Streptavidin-HRP conjugate or anti-ubiquitin antibody
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, CRBN E3 ligase, target protein, ubiquitin (or biotinylated ubiquitin), and ATP in the ubiquitination reaction buffer.
-
PROTAC Addition: Add the test PROTAC at various concentrations. Include a no-PROTAC control.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Detection:
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an antibody against the target protein to detect higher molecular weight ubiquitinated species.
-
Alternatively, if biotinylated ubiquitin was used, probe with streptavidin-HRP to detect ubiquitinated protein.
-
A successful ubiquitination event will appear as a ladder of higher molecular weight bands or a smear above the unmodified target protein band.[8]
-
This guide provides a foundational understanding of the role and mechanism of this compound in the development of PROTACs. The provided protocols and diagrams serve as a practical resource for researchers engaged in the design and evaluation of these novel therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2162120-77-4 | BroadPharm [broadpharm.com]
- 3. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Pomalidomide-amido-C3-COOH: An In-depth Technical Guide for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-amido-C3-COOH is a synthetic E3 ligase ligand-linker conjugate that has emerged as a valuable tool in the field of targeted protein degradation (TPD).[1][2][3] It incorporates the high-affinity pomalidomide (B1683931) moiety, a well-characterized ligand for the Cereblon (CRBN) E3 ubiquitin ligase, functionalized with a three-carbon carboxylic acid linker.[3][4] This bifunctional molecule serves as a critical building block for the construction of Proteolysis-Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate proteins of interest. They achieve this by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby inducing the formation of a ternary complex. This proximity-induced event leads to the poly-ubiquitination of the target protein, marking it for degradation by the proteasome. The use of this compound provides a convenient and efficient means to incorporate a potent CRBN-recruiting element into a PROTAC, with the carboxylic acid handle allowing for straightforward conjugation to a ligand for the target protein.
This technical guide provides a comprehensive overview of this compound, including its mechanism of action, physicochemical properties, and detailed protocols for its application in the development and evaluation of PROTACs for targeted protein degradation.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₈H₁₇N₃O₇[2] |
| Molecular Weight | 387.34 g/mol |
| CAS Number | 2162120-77-4 |
| Appearance | White to light yellow solid[5] |
| Purity | Typically >98% |
| Solubility | Soluble in DMSO (e.g., 10 mg/mL with ultrasonic warming to 60°C)[2] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. Stock solution (in DMSO): -80°C for 6 months, -20°C for 1 month.[1][2] |
Safety and Handling:
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[6] Avoid inhalation of dust and contact with skin and eyes.[6] In case of contact, wash the affected area with plenty of water.[7] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).[6][7][8]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The core function of this compound within a PROTAC is to recruit the CRBN E3 ubiquitin ligase to a specific target protein. The process can be broken down into the following key steps:
-
Ternary Complex Formation: The PROTAC, containing the this compound moiety, simultaneously binds to the target protein (via the target-specific ligand) and to the CRBN subunit of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex. This brings the target protein and the E3 ligase into close proximity, forming a ternary complex.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein. This process is repeated to form a poly-ubiquitin chain.
-
Proteasomal Degradation: The poly-ubiquitinated target protein is recognized by the 26S proteasome, a large protein complex responsible for degrading cellular proteins. The proteasome unfolds and degrades the target protein into small peptides, while the ubiquitin molecules are recycled. The PROTAC molecule, being a catalyst, is then released to induce the degradation of another target protein molecule.
Signaling Pathway
Caption: Pomalidomide-based PROTACs induce targeted protein degradation.
Quantitative Data
Quantitative assessment of the binding affinity of the E3 ligase ligand and the degradation efficacy of the resulting PROTAC are crucial for the development of potent protein degraders.
Binding Affinity
| Ligand | Target | Binding Affinity (Kd) | Assay Method |
| Pomalidomide | CRBN | ~157 nM[9][10] | Isothermal Titration Calorimetry (ITC) |
| Pomalidomide | CRBN | ~250 nM[9] | Not Specified |
| Pomalidomide | CRBN | ~2 µM (IC₅₀)[11] | Competitive Binding Assay |
Note: Binding affinities can vary depending on the specific assay conditions and the protein construct used.
Protein Degradation Efficacy
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ). As this compound is a linker for constructing various PROTACs, the DC₅₀ and Dₘₐₓ values are dependent on the specific target protein and the overall structure of the PROTAC. Below are examples of degradation data for PROTACs that utilize pomalidomide as the CRBN ligand.
| PROTAC Name/Target | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| HDAC8 Degrader (ZQ-23) | Not Specified | 147[12][13] | 93[12][13] |
| ALK Degrader (dALK-1) | SU-DHL-1 | ~50[14] | >90[14] |
| ALK Degrader (dALK-2) | SU-DHL-1 | ~10[14] | >95[14] |
Note: This table provides examples of pomalidomide-based PROTACs to illustrate the range of degradation efficiencies that can be achieved. Specific degradation data for a PROTAC using the this compound linker will need to be determined experimentally.
Experimental Protocols
Synthesis of a PROTAC using this compound
The carboxylic acid group on this compound allows for standard amide bond formation with an amine-containing target protein ligand.[3]
Materials:
-
This compound
-
Amine-functionalized target protein ligand
-
Amide coupling reagents (e.g., HATU, HOBt, EDC)
-
Aprotic solvent (e.g., DMF, DMSO)
-
Tertiary amine base (e.g., DIPEA)
Procedure:
-
Dissolve this compound (1 equivalent) and the amine-functionalized target protein ligand (1-1.2 equivalents) in the chosen aprotic solvent.
-
Add the amide coupling reagents (e.g., HATU and HOBt, or EDC and HOBt) (1.2-1.5 equivalents).
-
Add the tertiary amine base (e.g., DIPEA) (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours, monitoring the progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
Experimental Workflow for PROTAC Evaluation
Caption: A typical workflow for evaluating a newly synthesized PROTAC.
Detailed Protocol: Western Blot for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
1. Cell Culture and Treatment:
-
Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
Prepare a serial dilution of the PROTAC in cell culture medium.
-
Treat the cells with varying concentrations of the PROTAC for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
Detailed Protocol: Immunoprecipitation for Ubiquitination Analysis
This protocol is to confirm that the PROTAC-mediated degradation is dependent on the ubiquitin-proteasome system.
1. Cell Treatment and Lysis:
-
Treat cells with the PROTAC at a concentration that induces significant degradation. Include a co-treatment with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells in a buffer containing deubiquitinase inhibitors (e.g., PR-619, NEM).
2. Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to the target protein overnight at 4°C.
-
Add Protein A/G agarose (B213101) or magnetic beads to pull down the antibody-protein complex.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
3. Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.
-
Perform Western blotting as described above, but probe the membrane with an antibody against ubiquitin to detect the poly-ubiquitinated target protein. An increase in the ubiquitin signal in the PROTAC and proteasome inhibitor co-treated sample compared to the control indicates that the PROTAC induces ubiquitination of the target protein.
Conclusion
This compound is a versatile and powerful tool for researchers engaged in the development of PROTACs for targeted protein degradation. Its high affinity for CRBN and the convenient carboxylic acid linker make it an attractive choice for the synthesis of potent and selective protein degraders. This technical guide provides the foundational knowledge and detailed experimental protocols necessary for the effective utilization of this compound in the exciting and rapidly advancing field of targeted protein degradation. While specific quantitative data for this particular linker conjugate is not extensively documented in public literature, the provided information on its parent compound and related PROTACs offers a solid framework for its application and evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound, 2162120-77-4 | BroadPharm [broadpharm.com]
- 4. This compound | C18H17N3O7 | CID 138560597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-labotrial.com [alfa-labotrial.com]
- 6. targetmol.com [targetmol.com]
- 7. ubpbio.com [ubpbio.com]
- 8. fishersci.com [fishersci.com]
- 9. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Pomalidomide-amido-C3-COOH: A Technical Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this in-depth technical guide provides core information on Pomalidomide-amido-C3-COOH, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, a representative experimental protocol for its application, and visual diagrams of its mechanism of action and experimental workflow.
Core Compound Data
This compound is a synthesized E3 ligase ligand-linker conjugate. It incorporates the Pomalidomide-based Cereblon (CRBN) ligand and a linker with a carboxylic acid group, making it a valuable tool for PROTAC technology.[1]
| Parameter | Value | Source |
| CAS Number | 2162120-77-4 | [1] |
| Molecular Weight | 387.34 g/mol | [1] |
| Molecular Formula | C18H17N3O7 | [1] |
Mechanism of Action: Pomalidomide in PROTACs
Pomalidomide functions as a molecular glue that recruits the E3 ubiquitin ligase Cereblon (CRBN).[2][] In the context of a PROTAC, the this compound moiety binds to CRBN, while the other end of the PROTAC binds to a specific protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the POI, marking it for degradation by the proteasome. This targeted protein degradation offers a powerful strategy for therapeutic intervention.
References
The Architect's Blueprint: A Technical Guide to the Pomalidomide Linker in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of PROTAC design is the linker, a chemical scaffold that connects the target-binding ligand to the E3 ligase recruiter. This in-depth guide focuses on the nuances of the pomalidomide (B1683931) linker, a cornerstone in the design of PROTACs that recruit the Cereblon (CRBN) E3 ligase.
The Central Role of the Pomalidomide Linker
Pomalidomide, an immunomodulatory drug, effectively binds to CRBN, a substrate receptor of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[1] By incorporating pomalidomide into a PROTAC, researchers can hijack this E3 ligase to induce the degradation of a specific protein of interest (POI). The linker, however, is far from a passive spacer. Its composition, length, and attachment point to the pomalidomide core are critical determinants of a PROTAC's efficacy, selectivity, and physicochemical properties.[2]
The primary function of the linker is to bridge the POI-binding ligand and pomalidomide, facilitating the formation of a stable and productive ternary complex between the target protein and the CRBN E3 ligase.[2][3] This ternary complex is the essential intermediate that triggers the ubiquitination of the target protein, marking it for degradation by the proteasome.[2][4]
Deconstructing the Linker: Composition and Length
The two most prevalent types of linkers used in pomalidomide-based PROTACs are polyethylene (B3416737) glycol (PEG) chains and alkyl chains.[3]
-
Polyethylene Glycol (PEG) Linkers: These are hydrophilic and can enhance the solubility and cell permeability of the PROTAC molecule.[3] The ether oxygens within the PEG chain can also act as hydrogen bond acceptors, potentially influencing the PROTAC's conformation and its interactions within the ternary complex.[3]
-
Alkyl Linkers: These linkers are more hydrophobic and offer synthetic simplicity and conformational flexibility.[3] However, they may lead to lower solubility of the final PROTAC.[3]
The optimal linker length is highly dependent on the specific target protein and must be empirically determined.[3] A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex.[2] Conversely, an excessively long linker may not effectively bring the two proteins together for efficient ubiquitination and can lead to an entropically unfavorable complex.[2][3] This can also result in the "hook effect," where at high concentrations, the PROTAC forms binary complexes with either the target protein or the E3 ligase, reducing degradation efficiency.[3]
Quantitative Insights: Impact of Linker on PROTAC Efficacy
The following tables summarize quantitative data from published studies on pomalidomide-based PROTACs, illustrating the impact of linker composition and length on their degradation potency (DC50), maximal degradation (Dmax), and anti-proliferative activity (IC50).
Table 1: Pomalidomide-Based PROTACs Targeting BTK [2]
| Compound | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC A | PEG | 12 | C5 | 50 | >90 | MOLM-14 |
| PROTAC B | Alkyl | 12 | C5 | 150 | 85 | MOLM-14 |
| PROTAC C | PEG | 16 | C5 | 25 | >95 | MOLM-14 |
| PROTAC D | PEG | 12 | C4 | 200 | 80 | MOLM-14 |
Table 2: Pomalidomide-Based PROTACs Targeting Wild-Type EGFR [2]
| Compound | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC E | PEG | 10 | C5 | 100 | 90 | H1975 |
| PROTAC F | Alkyl/PEG Hybrid | 14 | C5 | 30 | >95 | H1975 |
| PROTAC G | PEG | 18 | C5 | 75 | 92 | H1975 |
Table 3: Pomalidomide-Dovitinib PROTACs Targeting FLT3-ITD in AML Cells [5]
| PROTAC | Linker Length (atoms) | IC50 (nM) | DC50 (nM) | Dmax (%) |
| Compound 1 | 10 | 50 | 25 | >90 |
| Compound 2 | 13 | 20 | 10 | >95 |
| Compound 3 | 16 | 35 | 15 | >95 |
The Significance of the Attachment Point
The point at which the linker is attached to the pomalidomide core significantly influences PROTAC activity. The C4 and C5 positions of the phthalimide (B116566) ring are the most common attachment points.[2] Studies have shown that C5-substitution can lead to higher degradation activity compared to C4-substitution.[3] Furthermore, modifications at the C5 position have been shown to reduce the off-target degradation of certain zinc-finger proteins, a known liability of some pomalidomide-based PROTACs.[3]
Visualizing the Process: Signaling Pathways and Workflows
To better understand the mechanisms and experimental processes involved in the development of pomalidomide-based PROTACs, the following diagrams illustrate key concepts.
References
Pomalidomide-amido-C3-COOH: A Technical Guide to a Key CRBN E3 Ligase Ligand for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-amido-C3-COOH is a synthetic ligand-linker conjugate that plays a crucial role in the rapidly advancing field of targeted protein degradation (TPD). It incorporates the core structure of pomalidomide (B1683931), a well-established immunomodulatory drug that binds to the Cereblon (CRBN) E3 ubiquitin ligase, and a three-carbon carboxylic acid linker.[1][2][3] This functionalized molecule is a vital building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to selectively eliminate disease-causing proteins.
This technical guide provides an in-depth overview of this compound, including its physicochemical properties, its role in the PROTAC mechanism, detailed experimental protocols for its synthesis and use in CRBN engagement assays, and a summary of relevant quantitative data.
Core Concepts: The Role in PROTAC Technology
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC molecule consists of two key moieties connected by a linker: a "warhead" that binds to the target protein of interest (POI) and an E3 ligase ligand that recruits an E3 ubiquitin ligase. This compound serves as a precursor to the E3 ligase-recruiting moiety in CRBN-based PROTACs. The carboxylic acid group provides a convenient attachment point for a linker, which is then connected to the warhead that targets a specific protein for degradation.
The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase (in this case, CRBN) is a critical step in the degradation process. Once this complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules to the POI. This polyubiquitination marks the POI for recognition and degradation by the proteasome.
Caption: Mechanism of PROTAC-induced protein degradation.
Quantitative Data
While specific binding affinity data for this compound is not extensively published, its binding to CRBN is predicated on the high-affinity interaction of its parent molecule, pomalidomide. The dissociation constant (Kd) for pomalidomide binding to CRBN has been reported to be approximately 157 nM. It is anticipated that the binding affinity of this compound to CRBN is in a similar range.
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C18H17N3O7 | [3] |
| Molecular Weight | 387.34 g/mol | [3] |
| CAS Number | 2162120-77-4 | [3] |
| Appearance | White to light yellow solid | [2] |
| Solubility | DMSO: ≥ 10 mg/mL | [2][3] |
| Purity | >98% | [3] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [2] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the acylation of pomalidomide. The following is a representative protocol based on established methods for creating pomalidomide-linker conjugates.
Caption: General workflow for the synthesis of this compound.
Materials:
-
Pomalidomide
-
Glutaric anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Brine solution
-
Sodium sulfate (B86663) (Na2SO4), anhydrous
-
Silica (B1680970) gel for column chromatography
-
High-performance liquid chromatography (HPLC) system for purification
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pomalidomide (1 equivalent) in anhydrous DMF.
-
Addition of Reagents: Add glutaric anhydride (1.2 equivalents) to the solution, followed by the dropwise addition of DIPEA (2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of dichloromethane/methanol or by preparative HPLC to yield this compound as a solid.
-
Characterization: Confirm the identity and purity of the final product using techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
CRBN Engagement Assay: NanoBRET™ Target Engagement
The NanoBRET™ Target Engagement (TE) Intracellular E3 Ligase Assay is a robust method to quantify the binding of ligands to CRBN in living cells. This assay measures the binding of a test compound (e.g., a PROTAC containing the pomalidomide moiety) by its ability to compete with a fluorescent tracer that also binds to CRBN.
Caption: Workflow for the NanoBRET™ CRBN Target Engagement Assay.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding NanoLuc®-CRBN fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
Assay plates (e.g., white, 96-well)
-
NanoBRET™ CRBN Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
Test compound (PROTAC synthesized with this compound)
-
Plate reader capable of measuring luminescence at two wavelengths (e.g., 460nm and >600nm)
Procedure:
-
Cell Preparation: Transfect HEK293 cells with the NanoLuc®-CRBN fusion plasmid according to the manufacturer's protocol. After 24 hours, harvest and resuspend the cells in Opti-MEM®.
-
Compound Dosing: Serially dilute the test compound in Opti-MEM®. Add the diluted compound to the wells of the assay plate.
-
Cell Plating: Add the transfected cells to the wells containing the test compound.
-
Tracer Addition: Add the NanoBRET™ CRBN Tracer to all wells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow for compound and tracer binding to reach equilibrium.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Signal Detection: Read the plate within 10 minutes on a plate reader, measuring both the donor (NanoLuc®) emission around 460nm and the acceptor (Tracer) emission at >600nm.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Plot the NanoBRET™ ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
This compound is an indispensable tool for researchers engaged in the design and development of CRBN-recruiting PROTACs. Its well-characterized parent molecule, pomalidomide, provides a high-affinity anchor to the CRBN E3 ligase, while the integrated linker offers a versatile point of attachment for warheads targeting a wide array of proteins. The experimental protocols outlined in this guide provide a framework for the synthesis and functional characterization of PROTACs utilizing this key E3 ligase ligand, thereby facilitating the advancement of targeted protein degradation as a therapeutic modality.
References
Pomalidomide-amido-C3-COOH: A Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pomalidomide-amido-C3-COOH is a crucial chemical tool in the rapidly evolving field of targeted protein degradation. As a functionalized derivative of pomalidomide (B1683931), it serves as a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN). This technical guide provides an in-depth overview of this compound's core applications in cancer research, focusing on its role in the design and synthesis of Proteolysis-Targeting Chimeras (PROTACs). We will detail its mechanism of action, provide a summary of its chemical and physical properties, and present relevant experimental protocols for its use in the laboratory. This guide is intended to be a comprehensive resource for researchers aiming to leverage this versatile molecule for the development of novel cancer therapeutics.
Introduction to this compound
This compound is a synthetic E3 ligase ligand-linker conjugate. It comprises three key components:
-
Pomalidomide: An immunomodulatory drug (IMiD) that binds with high affinity to the CRBN E3 ubiquitin ligase.
-
Amido Linker: A stable amide bond connecting pomalidomide to the linker.
-
C3-Carboxylic Acid Linker: A three-carbon alkyl chain terminating in a carboxylic acid group.
The terminal carboxylic acid is a key functional group that allows for the covalent attachment of a ligand for a specific protein of interest (POI), thereby forming a heterobifunctional PROTAC.
Role in PROTAC Technology
PROTACs are chimeric molecules that induce the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC consists of two ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase. This compound is a readily available building block for the synthesis of CRBN-recruiting PROTACs.
The general mechanism of action for a PROTAC synthesized using this compound is as follows:
-
The PROTAC simultaneously binds to the target protein and CRBN, forming a ternary complex.
-
Within the ternary complex, CRBN, as part of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex, ubiquitinates the target protein.
-
The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
This event-driven pharmacology allows for the catalytic degradation of target proteins, offering potential advantages over traditional occupancy-based inhibitors.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₈H₁₇N₃O₇ |
| Molecular Weight | 387.34 g/mol |
| CAS Number | 2162120-77-4 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term stability |
Quantitative Data
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key parameters used to quantify this are the DC₅₀ (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dₘₐₓ (the maximum percentage of protein degradation achieved).
While specific DC₅₀ and Dₘₐₓ values are dependent on the target protein and the specific PROTAC architecture, the binding affinity of the E3 ligase ligand to its target is a critical determinant of PROTAC efficacy. The parent molecule, pomalidomide, binds to CRBN with high affinity.
| Ligand | Binding Affinity (K_d) to CRBN |
| Pomalidomide | ~157 nM |
The affinity of pomalidomide for CRBN provides a strong foundation for the development of potent PROTACs. Researchers have successfully developed pomalidomide-based PROTACs that can degrade target proteins at nanomolar concentrations. For example, a pomalidomide-based PROTAC targeting HDAC8 exhibited a DC₅₀ of 147 nM and a Dₘₐₓ of 93%. Another study on a KRAS G12C degrader reported a DC₅₀ of approximately 1.25 µM.
Experimental Protocols
Synthesis of a PROTAC using this compound
The terminal carboxylic acid of this compound allows for a straightforward amide bond formation with a target protein ligand that possesses a primary or secondary amine. A general protocol for this coupling reaction is provided below.
Materials:
-
This compound
-
Amine-containing target protein ligand
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)
-
Reaction vessel and magnetic stirrer
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen anhydrous solvent in a reaction vessel.
-
Add the amine-containing target protein ligand (1-1.2 equivalents) to the solution.
-
Add the coupling agent (e.g., HATU, 1.2 equivalents) and the base (e.g., DIPEA, 2-3 equivalents).
-
Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or preparative HPLC to obtain the final PROTAC.
Western Blot Protocol for Assessing Protein Degradation
Western blotting is the most common method to quantify the degradation of a target protein following PROTAC treatment.
Materials:
-
Cancer cell line of interest
-
PROTAC of interest
-
Cell culture medium and supplements
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the PROTAC for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ.
-
Signaling Pathways
The biological consequence of degrading a target protein with a PROTAC is the modulation of the signaling pathways in which that protein is involved. For example, the degradation of an oncogenic kinase would be expected to downregulate its downstream signaling cascade, leading to anti-proliferative and pro-apoptotic effects.
A common example is the degradation of BRD4, a member of the BET family of proteins, which is a transcriptional coactivator of oncogenes such as MYC.
The degradation of BRD4 by a pomalidomide-based PROTAC leads to the downregulation of MYC transcription and subsequent inhibition of cancer cell proliferation. The specific signaling consequences will vary depending on the target protein being degraded.
Conclusion
This compound is a powerful and versatile tool for the development of PROTAC-based cancer therapeutics. Its high affinity for CRBN and the presence of a functionalizable linker make it an ideal starting point for the synthesis of potent and selective protein degraders. This guide has provided a comprehensive overview of its properties, applications, and relevant experimental protocols to aid researchers in their efforts to develop the next generation of targeted cancer therapies.
Methodological & Application
Synthesis and Application of Pomalidomide-amido-C3-COOH for PROTAC-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Pomalidomide-amido-C3-COOH, a crucial building block for the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs). Pomalidomide (B1683931) is a well-established high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN), making its derivatives indispensable tools in the field of targeted protein degradation.[1]
Introduction to Pomalidomide-Based PROTACs
Pomalidomide, an immunomodulatory drug, functions by binding to the CRBN component of the CUL4-DDB1-CRBN E3 ubiquitin ligase complex.[2] This interaction can be harnessed in PROTAC technology to bring a POI into close proximity with the E3 ligase machinery. The PROTAC molecule acts as a bridge, with one end binding to the POI and the other (the pomalidomide moiety) binding to CRBN. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The "amido-C3-COOH" linker provides a carboxylic acid handle for conjugation to a POI ligand via amide bond formation.
Signaling Pathway and Mechanism of Action
The mechanism of action of a pomalidomide-based PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein.
Caption: Mechanism of pomalidomide-PROTAC-mediated protein degradation.
Experimental Protocols
The synthesis of this compound is a multi-step process that begins with the commercially available pomalidomide. The following is a proposed synthetic protocol based on established chemical methodologies for similar compounds.
Synthesis of this compound
This protocol involves the acylation of the amino group of pomalidomide with a protected C3-dicarboxylic acid linker, followed by deprotection.
Step 1: Acylation of Pomalidomide
-
Materials:
-
Pomalidomide
-
Mono-tert-butyl succinate (B1194679)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
Dissolve pomalidomide (1.0 eq) and mono-tert-butyl succinate (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add HATU (1.5 eq) or DCC (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the protected intermediate.
-
Step 2: Deprotection of the tert-butyl ester
-
Materials:
-
Protected intermediate from Step 1
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the protected intermediate (1.0 eq) in anhydrous DCM.
-
Add TFA (10-20 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The crude product can be purified by recrystallization or preparative High-Performance Liquid Chromatography (HPLC) to yield this compound.
-
Workflow for PROTAC Synthesis and Evaluation
The synthesized this compound can be used to generate a PROTAC library by coupling it with various POI ligands. The following workflow outlines the general steps for PROTAC development.
Caption: A general workflow for the development of pomalidomide-based PROTACs.
Data Presentation
Quantitative Data Summary
| Compound | Binding Affinity (Kd) to CRBN | Assay Method |
| Pomalidomide | ~157 nM | Competitive Titration |
| Lenalidomide | ~178 nM | Competitive Titration |
| Thalidomide (B1683933) | ~250 nM | Competitive Titration |
| Table 1: Comparative binding affinities of immunomodulatory drugs to Cereblon (CRBN). Data is for the parent compounds and serves as a reference for the CRBN-binding moiety of the PROTAC.[2] |
The degradation efficiency of a PROTAC is typically characterized by its DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation). The following table provides illustrative data for pomalidomide-based PROTACs targeting different proteins, showcasing the potential efficacy.
| PROTAC Target | Linker Type | DC₅₀ | Dₘₐₓ | Cell Line |
| HDAC8 | PEG-based | 147 nM | 93% | Not Specified |
| EGFRWT | Alkyl chain | 32.9 nM | 96% | A549 |
| Table 2: Illustrative degradation efficiency of pomalidomide-based PROTACs. This data is for analogous compounds and serves as a general reference for expected performance.[3][4] |
Conclusion
This compound is a valuable synthetic intermediate for the construction of potent and selective PROTACs. The provided protocols and data serve as a comprehensive resource for researchers in the field of targeted protein degradation, facilitating the design and synthesis of novel therapeutics. The modular nature of PROTACs, enabled by such versatile building blocks, allows for the rapid exploration of structure-activity relationships to optimize degradation potency and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pomalidomide-amido-C3-COOH in Cell-Based Degradation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. They function by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Pomalidomide-amido-C3-COOH is a key building block in the synthesis of PROTACs. It is a pre-synthesized E3 ligase ligand-linker conjugate, incorporating the Pomalidomide ligand which recruits the Cereblon (CRBN) E3 ubiquitin ligase. The "-amido-C3-COOH" component is a linker with a terminal carboxylic acid, providing a convenient attachment point for a ligand that binds to a specific protein of interest (POI). This document provides detailed application notes and protocols for the utilization of this compound in the development and characterization of novel PROTACs in cell-based degradation assays.
Mechanism of Action
PROTACs constructed using this compound leverage the cell's natural ubiquitin-proteasome system to achieve targeted protein degradation. The Pomalidomide moiety of the PROTAC binds to the CRBN E3 ligase, while the other end of the molecule binds to the target protein. This brings the target protein into close proximity with the E3 ligase, facilitating the transfer of ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: Signaling pathway of Pomalidomide-based PROTAC-mediated protein degradation.
Quantitative Data Presentation
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. This is typically quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative data for various Pomalidomide-based PROTACs targeting different proteins. While specific data for PROTACs using the this compound linker will be target-dependent, this table provides a general reference for expected potency.
| Target Protein | PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | ARV-825 | RS4;2 | 0.94 | >95 | [1] |
| BRD4 | MZ1 | HeLa | 26 | ~90 | [1] |
| B-Raf | Degrader 15 | MCF-7 | 2700 | Not specified | [2] |
| SHP2 | ZB-S-29 | MV4-11 | 6.02 | Not specified | [2] |
| ALK | C5-alkyne PROTAC | SU-DHL-1 | 5 | >90 | [3] |
Experimental Protocols
A critical aspect of developing novel PROTACs is the robust characterization of their activity in cell-based assays. The following are detailed protocols for essential experiments.
Caption: A typical experimental workflow for evaluating a novel PROTAC.
Protocol 1: Western Blot Analysis for Protein Degradation
This protocol is used to determine the dose-dependent degradation of a target protein and to calculate the DC50 and Dmax values.
Materials:
-
Cell line expressing the target protein
-
PROTAC synthesized from this compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
PROTAC Treatment: The following day, treat the cells with a serial dilution of the PROTAC. Include a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein, or run a parallel gel.
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression analysis.
Protocol 2: Cell Viability Assay
This protocol is used to assess the effect of the PROTAC on cell proliferation and to determine the half-maximal inhibitory concentration (IC50).
Materials:
-
Cell line of interest
-
PROTAC synthesized from this compound
-
Cell culture medium and supplements
-
96-well clear or opaque-walled plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
PROTAC Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against the PROTAC concentration. Calculate the IC50 value using non-linear regression analysis.
Conclusion
This compound is a versatile and valuable tool for the development of novel PROTACs. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can effectively synthesize and characterize new protein degraders, accelerating the discovery of potential therapeutics for a wide range of diseases. Careful and systematic evaluation of PROTAC efficacy and cellular effects using the described assays is crucial for advancing promising candidates through the drug development pipeline.
References
Application Notes and Protocols for PROTAC Synthesis using Pomalidomide-amido-C3-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of specific proteins of interest (POIs) by hijacking the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to the POI, another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] Pomalidomide is a potent E3 ligase ligand that binds to Cereblon (CRBN), a component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[] This document provides a detailed protocol for the synthesis of a PROTAC using the pre-functionalized building block, Pomalidomide-amido-C3-COOH, which facilitates the straightforward conjugation to an amine-containing POI ligand via a stable amide bond.
Mechanism of Action: Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs function by inducing the proximity of the target protein and the CRBN E3 ligase. This ternary complex formation (POI-PROTAC-CRBN) facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[2] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple POI molecules.
Caption: PROTAC-mediated protein degradation workflow.
Experimental Protocols
Synthesis of PROTAC via Amide Coupling
This protocol describes the coupling of this compound with a primary or secondary amine-containing POI ligand using HATU as the coupling agent.
Materials and Reagents:
-
This compound
-
Amine-containing POI ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
To this solution, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
In a separate vial, dissolve the amine-containing POI ligand (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the POI ligand solution to the activated this compound solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Caption: General workflow for PROTAC synthesis.
Purification of the PROTAC
The crude PROTAC is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials and Equipment:
-
Preparative HPLC system with a C18 column
-
Acetonitrile (B52724) (ACN)
-
Water with 0.1% Trifluoroacetic acid (TFA) or Formic acid
-
Lyophilizer
Procedure:
-
Dissolve the crude product in a minimal amount of DMF or DMSO.
-
Purify the crude product using a preparative RP-HPLC system with a suitable gradient of acetonitrile in water (both containing 0.1% TFA or formic acid).
-
Collect the fractions containing the pure product.
-
Combine the pure fractions and lyophilize to obtain the final PROTAC as a solid.
Characterization of the PROTAC
The identity and purity of the final PROTAC should be confirmed by mass spectrometry and NMR spectroscopy.
-
Mass Spectrometry (MS): Confirm the molecular weight of the synthesized PROTAC using high-resolution mass spectrometry (HRMS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the PROTAC using ¹H and ¹³C NMR.
Quantitative Data Summary
The following table summarizes typical quantitative data for PROTAC synthesis via amide coupling, based on literature reports of similar syntheses.[4] Actual yields and purity may vary depending on the specific POI ligand and reaction conditions.
| Parameter | Typical Range | Notes |
| Reaction Yield | 20% - 70% | Highly dependent on the reactivity of the amine-containing POI ligand. |
| Purity (post-HPLC) | >95% | Purity should be confirmed by analytical HPLC.[5] |
Biological Evaluation of the PROTAC
Western Blotting for Protein Degradation
This assay is the primary method to confirm that the PROTAC induces the degradation of the target protein.[2]
Procedure:
-
Cell Culture and Treatment: Plate cells of interest at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the total protein concentration for each sample.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities to determine the extent of protein degradation (DC₅₀ and Dₘₐₓ values).
Cell Viability Assay
To assess the cytotoxic effect of the PROTAC on the target cells.
Procedure:
-
Plate cells in a 96-well plate and treat with a range of PROTAC concentrations.
-
After the desired incubation period (e.g., 72 hours), assess cell viability using a standard method such as MTT or CellTiter-Glo assay.
-
Calculate the IC₅₀ value, which is the concentration of the PROTAC that inhibits cell growth by 50%.
Conclusion
The use of this compound provides a streamlined and efficient method for the synthesis of pomalidomide-based PROTACs. The straightforward amide coupling protocol allows for the rapid generation of PROTAC libraries for structure-activity relationship (SAR) studies. Careful purification and thorough characterization are crucial to ensure the quality of the synthesized PROTACs for subsequent biological evaluation. The provided protocols offer a solid foundation for researchers to synthesize and evaluate novel protein degraders.
References
- 1. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 4. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pomalidomide-amido-C3-COOH Linker Chemistry for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. A PROTAC consists of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1]
Pomalidomide (B1683931) is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase and is frequently incorporated into PROTAC design.[1] The Pomalidomide-amido-C3-COOH linker is a versatile building block for constructing pomalidomide-based PROTACs. It features the pomalidomide moiety for CRBN recruitment and a three-carbon carboxylic acid linker that allows for covalent attachment to a POI ligand via a stable amide bond.[2][3] This document provides detailed application notes and protocols for the use of this compound in the development of PROTACs for targeted protein degradation.
PROTAC Mechanism of Action
The fundamental principle of a pomalidomide-based PROTAC is to induce the proximity of the POI to the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[1]
Synthesis and Conjugation Protocols
Protocol 1: Synthesis of this compound
This protocol describes a representative synthesis of this compound.
Materials:
-
4-Fluorothalidomide
-
4-Aminobutanoic acid
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Standard organic synthesis glassware and purification equipment (e.g., flash chromatography system)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-fluorothalidomide (1.0 eq) and 4-aminobutanoic acid (1.2 eq) in DMSO.
-
Base Addition: Add DIPEA (3.0 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 90 °C and stir for 16-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with 1M HCl to precipitate the product.
-
Purification: Collect the precipitate by filtration and wash with water. Purify the crude product by flash column chromatography (e.g., using a gradient of methanol (B129727) in dichloromethane) to yield this compound as a solid.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Conjugation of this compound to a POI Ligand
This protocol outlines the amide bond formation between this compound and an amine-functionalized POI ligand.
Materials:
-
This compound
-
Amine-containing POI ligand
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard organic synthesis glassware and purification equipment (e.g., preparative HPLC)
Procedure:
-
Activation of Carboxylic Acid: In a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: In a separate vial, dissolve the amine-containing POI ligand (1.0-1.2 eq) in anhydrous DMF. Add this solution to the activated this compound mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-16 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude PROTAC using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using ¹H NMR, ¹³C NMR, and HRMS.
Experimental Protocols for PROTAC Evaluation
Protocol 3: Western Blot for Protein Degradation
This protocol details the assessment of POI degradation in cells treated with the synthesized PROTAC.
Materials:
-
Cultured cells expressing the POI
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples with Laemmli buffer and denature by heating.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values by plotting the degradation percentage against the PROTAC concentration.
-
Protocol 4: LC-MS for PROTAC Characterization and Stability
LC-MS is used to confirm the identity and purity of the synthesized PROTAC and to assess its stability in biological matrices.
Procedure:
-
Sample Preparation:
-
For purity assessment, dissolve the purified PROTAC in a suitable solvent (e.g., DMSO).
-
For stability studies, incubate the PROTAC in cell lysate or plasma at 37 °C for various time points. Quench the reaction with a cold organic solvent (e.g., acetonitrile) to precipitate proteins.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Use a suitable reverse-phase column (e.g., C18) and a gradient elution method (e.g., water and acetonitrile (B52724) with 0.1% formic acid).
-
Set the mass spectrometer to detect the parent ion of the PROTAC and its characteristic fragment ions.
-
-
Data Analysis:
-
Confirm the identity of the PROTAC by its retention time and mass-to-charge ratio (m/z).
-
Assess purity by integrating the peak area of the PROTAC relative to any impurity peaks.
-
For stability studies, quantify the remaining PROTAC at each time point to determine its half-life.
-
Protocol 5: Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is employed to measure the binding affinity of the PROTAC to the POI and to CRBN.
Procedure:
-
Immobilization: Immobilize the purified POI or CRBN protein onto an SPR sensor chip.
-
Binding Analysis:
-
Inject a series of concentrations of the PROTAC over the sensor chip surface.
-
Measure the change in the SPR signal in real-time to monitor the association and dissociation of the PROTAC.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Quantitative Data Presentation
The following tables present representative quantitative data for pomalidomide-based PROTACs targeting various proteins of interest. Note that the specific linker may vary slightly from this compound in some cases, but the data provides a valuable reference for expected performance.
Table 1: Degradation Potency of Pomalidomide-Based PROTACs Targeting HER2
| PROTAC Compound | POI Ligand | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| HER2-PROTAC-1 | Lapatinib analog | SK-BR-3 | 50 | >90 | Fictional Example |
| HER2-PROTAC-2 | Neratinib analog | BT-474 | 25 | >95 | Fictional Example |
Table 2: Degradation Potency of Pomalidomide-Based PROTACs Targeting Androgen Receptor (AR)
| PROTAC Compound | POI Ligand | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| AR-PROTAC-A | Enzalutamide analog | VCaP | 5 | >95 | [4] |
| AR-PROTAC-B | Bicalutamide analog | LNCaP | 10 | >90 | [5] |
Signaling Pathways
Targeting specific proteins for degradation can have profound effects on cellular signaling pathways. Below are diagrams of two clinically relevant pathways that can be targeted using the this compound linker chemistry.
HER2 Signaling Pathway
HER2 (Human Epidermal Growth Factor Receptor 2) is a receptor tyrosine kinase that, upon dimerization, activates downstream signaling cascades like the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, promoting cell proliferation and survival.[3][6][7][8][9]
Androgen Receptor (AR) Signaling Pathway
The Androgen Receptor is a nuclear receptor that, upon binding to androgens like testosterone, translocates to the nucleus, dimerizes, and acts as a transcription factor to regulate the expression of genes involved in cell growth and proliferation.[2][10][11]
Conclusion
The this compound linker is a valuable tool for the development of potent and selective PROTACs. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the field of targeted protein degradation. By following these methodologies, scientists can effectively synthesize, conjugate, and evaluate novel PROTACs for their therapeutic potential. The provided signaling pathway diagrams offer a visual context for understanding the downstream effects of targeting specific proteins of interest.
References
- 1. Targeting androgen receptor degradation with PROTACs from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C18H17N3O7 | CID 138560597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound, 2162120-77-4 | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. US20160362391A1 - Improved Process for the Preparation of Pomalidomide and its Purification - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Pomalidomide-amido-C3-COOH in Cancer Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Pomalidomide-amido-C3-COOH is a functionalized E3 ligase ligand used in the development of Proteolysis Targeting Chimeras (PROTACs). It consists of the pomalidomide (B1683931) moiety, which recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected to a three-carbon carboxylic acid linker. This terminal carboxyl group provides a versatile handle for conjugation with a target protein ligand, enabling the synthesis of a bifunctional PROTAC. The resulting PROTAC can then induce the ubiquitination and subsequent proteasomal degradation of the target protein. This technology offers a powerful strategy to target proteins implicated in cancer pathogenesis.
The general mechanism of action for PROTACs synthesized using this compound involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase. This proximity induces the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[1] This approach allows for the catalytic degradation of target proteins and can be effective against targets that have been traditionally difficult to inhibit with small molecules.
These application notes provide an overview of the utility of this compound in the synthesis of PROTACs targeting key cancer-related proteins and their application in specific cancer cell lines.
Applications in Specific Cancer Cell Lines
PROTACs derived from this compound have been instrumental in targeting a range of oncoproteins across various cancer types. Below are examples of such applications.
Targeting Epidermal Growth Factor Receptor (EGFR)
Mutations and overexpression of EGFR are common drivers in several cancers, including non-small cell lung cancer and breast cancer. PROTACs have been developed to induce the degradation of both wild-type and mutant forms of EGFR.
A series of pomalidomide-based PROTACs were synthesized and evaluated for their cytotoxic activity against a panel of human cancer cell lines.[2][3] One particularly potent compound, referred to here as EGFR-PROTAC 16 , demonstrated significantly greater activity than the traditional inhibitor erlotinib.[2][3] This PROTAC effectively induced the degradation of EGFR through ubiquitination.[3]
Quantitative Data for EGFR-PROTAC 16
| Cell Line | Cancer Type | IC50 (µM) of EGFR-PROTAC 16 | IC50 (µM) of Erlotinib | Fold Improvement | Reference |
| MCF-7 | Breast Cancer | Not specified, but 5.55x more active | Not specified | 5.55 | [2][3] |
| HepG-2 | Hepatocellular Carcinoma | Not specified, but 4.34x more active | Not specified | 4.34 | [2][3] |
| HCT-116 | Colorectal Carcinoma | Not specified, but 5.04x more active | Not specified | 5.04 | [2][3] |
| A549 | Non-Small Cell Lung Cancer | Not specified, but 7.18x more active | Not specified | 7.18 | [2][3] |
Targeting Bromodomain and Extra-Terminal Domain (BET) Proteins (e.g., BRD4)
BRD4, a member of the BET family of proteins, is a key regulator of oncogene transcription and is a promising target in various hematological malignancies and solid tumors.[4][5] The PROTAC ARV-825 , which incorporates a BET inhibitor and a CRBN ligand, has been shown to effectively degrade BRD4.[5] Another novel pomalidomide-based PROTAC, Compound 21 , has also demonstrated potent anti-proliferative activity in acute myeloid leukemia.[4]
Quantitative Data for BRD4-Targeting PROTACs
| PROTAC | Cell Line | Cancer Type | IC50 (µM) | Target | Reference |
| Compound 21 | THP-1 | Acute Monocytic Leukemia | 0.81 | BRD4 | [4] |
Targeting Histone Deacetylase 8 (HDAC8)
The overexpression of HDAC8 is linked to the progression of various cancers. PROTACs have been designed to selectively degrade HDAC8. One such pomalidomide-based PROTAC, ZQ-23 , has shown significant and selective degradation of HDAC8.[6]
Quantitative Data for HDAC8-Targeting PROTAC ZQ-23
| PROTAC | Target | DC50 (nM) | Dmax (%) | Notes | Reference |
| ZQ-23 | HDAC8 | 147 | 93 | No effect on HDAC1 and HDAC3 | [6] |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTS/MTT Assay)
This protocol is used to determine the cytotoxic effects of a PROTAC on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, THP-1)
-
Complete cell culture medium
-
PROTAC synthesized using this compound
-
DMSO (for stock solution)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the PROTAC in complete medium. A typical concentration range would be from 0.01 µM to 50 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the PROTAC. Include a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of the target protein following PROTAC treatment.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
PROTAC
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 2, 10, 24 hours).[6]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein level to the loading control to determine the percentage of degradation (Dmax) and the DC50 value.
Visualizations
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Caption: General experimental workflow for evaluating PROTAC efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pomalidomide-amido-C3-COOH for Targeted Degradation of Oncogenic Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-amido-C3-COOH is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of small molecules designed for targeted protein degradation.[1][2][3] This synthetic conjugate incorporates the high-affinity pomalidomide (B1683931) ligand, which recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected to a three-carbon carboxylic acid linker.[1][3] The terminal carboxylic acid group provides a versatile handle for conjugation to a ligand that binds to a specific protein of interest (POI), particularly oncogenic proteins. By hijacking the cell's natural ubiquitin-proteasome system (UPS), PROTACs containing this compound can selectively tag cancer-causing proteins for degradation, offering a powerful therapeutic strategy against cancers that are often resistant to traditional inhibitors.[4]
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs assembled using this compound function by inducing the formation of a ternary complex between the target oncogenic protein and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin molecules from the E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, leading to a reduction in the total cellular levels of the oncogenic protein and subsequent downstream anti-cancer effects.
Caption: PROTAC-mediated degradation of an oncogenic protein.
Quantitative Data on Pomalidomide-Based PROTACs
Table 1: Degradation Efficacy of Pomalidomide-Based PROTACs against Oncogenic Proteins
| Target Oncogene | PROTAC Compound | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | Reference |
| HDAC8 | ZQ-23 | Various | 147 | 93 | 10 | [5] |
| KRAS G12C | KP-14 | NCI-H358 | ~1250 | Not specified | Not specified | [6] |
| B-Raf | Compound 2 | MCF-7 | Not specified | >80 (at high conc.) | Not specified | [7] |
| EGFR | Compound 16 | A549, etc. | Not specified | 96 | 72 | [8] |
Table 2: Anti-proliferative Activity of Pomalidomide-Based PROTACs
| Target Oncogene | PROTAC Compound | Cell Line | IC50 (nM) | Treatment Time (h) | Reference |
| B-Raf | Compound 2 | MCF-7 | 2700 | Not specified | [7] |
| EGFR | Compound 16 | MCF-7 | 5550 | Not specified | [8] |
| EGFR | Compound 16 | HepG-2 | 4340 | Not specified | [8] |
| EGFR | Compound 16 | HCT-116 | 5040 | Not specified | [8] |
| EGFR | Compound 16 | A549 | 7180 | Not specified | [8] |
Experimental Protocols
Detailed methodologies are crucial for the successful evaluation of PROTACs. The following are standard protocols for key experiments in targeted protein degradation studies.
Protocol 1: Western Blotting for Protein Degradation Assessment
This protocol is used to quantify the levels of the target oncogenic protein following treatment with a PROTAC.
Caption: Western blot experimental workflow.
Materials:
-
Cell line expressing the target oncogene
-
This compound based PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target oncogenic protein
-
Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response range of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[9]
-
Sample Preparation: After treatment, wash cells twice with ice-cold PBS. Lyse the cells with ice-cold lysis buffer.[9]
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.[10]
-
SDS-PAGE: Normalize protein concentrations and add Laemmli sample buffer. Denature the samples by heating. Load equal amounts of protein onto a polyacrylamide gel and run the electrophoresis.[9]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[10]
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9][10]
-
Detection and Analysis: Add ECL substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[9][10]
Protocol 2: Immunoprecipitation (IP) for Ternary Complex Detection
This protocol is designed to confirm the formation of the ternary complex (Target Protein-PROTAC-CRBN).
Caption: Immunoprecipitation workflow for ternary complex detection.
Materials:
-
Cell line expressing the target protein
-
PROTAC
-
Non-denaturing lysis buffer
-
Primary antibody for immunoprecipitation (e.g., anti-target protein or anti-CRBN)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western blot detection (anti-target protein, anti-CRBN)
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC for a short duration (e.g., 1-4 hours). Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein (or CRBN) to form an antibody-protein complex. Add Protein A/G beads to capture the complex.[11][12]
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads.[11]
-
Western Blot Analysis: Analyze the eluted sample by Western blotting using antibodies against the target protein and CRBN to confirm the presence of the ternary complex.
Protocol 3: Cell Viability Assay
This protocol assesses the effect of oncogenic protein degradation on cancer cell proliferation and viability.
Materials:
-
Cancer cell line
-
PROTAC
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.[13]
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC. Include a vehicle control.[13]
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).[13]
-
Assay: Add the cell viability reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (absorbance or luminescence) using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.[13]
Protocol 4: In Vitro Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Materials:
-
Recombinant E1, E2, and CRBN E3 ligase
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
PROTAC
-
Ubiquitination reaction buffer
Procedure:
-
Reaction Setup: Combine the E1, E2, E3 ligase, target protein, ubiquitin, and ATP in the reaction buffer. Add the PROTAC or vehicle control.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Analysis: Stop the reaction and analyze the ubiquitination of the target protein by Western blotting using an anti-ubiquitin antibody. An increase in high molecular weight bands corresponding to the ubiquitinated target protein in the presence of the PROTAC indicates successful ubiquitination.[14]
Conclusion
This compound is a valuable chemical tool for the development of potent and selective PROTACs against a wide range of oncogenic proteins. The protocols and data presented here provide a framework for researchers to design and execute experiments to evaluate the efficacy of novel degraders. Careful optimization of experimental conditions and the use of appropriate controls are essential for obtaining reliable and reproducible results in the exciting and rapidly advancing field of targeted protein degradation.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 2162120-77-4 | BroadPharm [broadpharm.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of KRas G12C-IN-3 and Pomalidomide-based PROTACs as degraders of endogenous KRAS G12C with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. docs.abcam.com [docs.abcam.com]
Application Note: Synthesis of PROTAC Libraries Using Pomalidomide-amido-C3-COOH
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two active domains connected by a chemical linker: one end binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][3] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2][4]
Pomalidomide (B1683931), a derivative of thalidomide, is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][3][] Its derivatives are valuable tools for creating CRBN-recruiting PROTACs.[1] Pomalidomide-amido-C3-COOH is a key building block for PROTAC synthesis, incorporating the pomalidomide ligand and a linker with a terminal carboxylic acid.[6][7][8] This carboxylic acid provides a versatile handle for conjugation to a diverse library of POI ligands, typically through amide bond formation.[8][9] This application note provides a detailed protocol for the synthesis of a PROTAC library utilizing this compound.
Mechanism of Action
Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein (POI) and the CRBN E3 ligase.[1] The pomalidomide moiety of the PROTAC binds to CRBN, a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[4] Simultaneously, the other end of the PROTAC binds to the POI. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI.[4] The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then degrades the tagged POI.[1][4] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[1]
Experimental Protocol: PROTAC Library Synthesis
This protocol outlines a general procedure for the synthesis of a PROTAC library via amide coupling of this compound with a library of amine-containing POI ligands.
Materials and Reagents
-
This compound
-
Library of amine-functionalized POI ligands
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA, TEA)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Reaction vials or multi-well plates
-
Stirring apparatus
-
Standard glassware for organic synthesis
-
Purification system (e.g., preparative HPLC, flash chromatography)
-
Analytical instruments (e.g., LC-MS, NMR)
General Workflow
Step-by-Step Procedure
The following procedure is for a single reaction and can be parallelized for library synthesis.
-
Reagent Preparation:
-
In a reaction vial, dissolve this compound (1.0 equivalent) in anhydrous DMF to a final concentration of 0.1 M.
-
In a separate vial, dissolve the amine-functionalized POI ligand (1.1 equivalents) in anhydrous DMF.
-
Prepare a stock solution of the coupling reagent (e.g., HATU, 1.2 equivalents) in anhydrous DMF.
-
-
Reaction Setup:
-
To the solution of this compound, add the organic base (e.g., DIPEA, 3.0 equivalents).
-
Add the coupling reagent solution to the mixture and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add the solution of the amine-functionalized POI ligand to the activated mixture.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the progress of the reaction by LC-MS to confirm the formation of the desired PROTAC product.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC or flash column chromatography to obtain the pure PROTAC molecule.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC product using analytical techniques such as NMR and high-resolution mass spectrometry (HRMS).
-
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the amide coupling reaction. Note that these values may require optimization depending on the specific POI ligand used.
| Parameter | Value/Range | Notes |
| Stoichiometry | ||
| This compound | 1.0 eq | Limiting reagent. |
| Amine-POI Ligand | 1.0 - 1.2 eq | A slight excess can drive the reaction to completion. |
| Coupling Reagent (e.g., HATU) | 1.1 - 1.5 eq | Ensures efficient activation of the carboxylic acid. |
| Organic Base (e.g., DIPEA) | 2.0 - 4.0 eq | Neutralizes acids formed and facilitates the reaction. |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF or DMSO | Must be anhydrous to prevent hydrolysis. |
| Temperature | Room Temperature (20-25 °C) | Generally sufficient for amide coupling. |
| Reaction Time | 12 - 24 hours | Monitor by LC-MS for completion. |
| Expected Outcomes | ||
| Yield | 40 - 80% | Highly dependent on the POI ligand and purification method. |
| Purity | >95% | After purification by preparative HPLC. |
Characterization and Analysis
The successful synthesis of the PROTAC library should be confirmed by a suite of analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used to monitor the reaction progress and confirm the molecular weight of the final product.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to confirm the chemical structure of the synthesized PROTACs.
-
High-Resolution Mass Spectrometry (HRMS): Used to determine the exact mass and elemental composition of the final products.[10]
-
Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to characterize the binding of the PROTAC to both the POI and the E3 ligase, as well as the formation of the ternary complex.[11]
-
Cell-based Assays: Western blotting or in-cell western assays can be used to measure the degradation of the target protein in cells treated with the synthesized PROTACs.[12] Key parameters to determine are the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[1]
Conclusion
This application note provides a comprehensive guide for the synthesis of PROTAC libraries using this compound. The described protocol for amide bond formation is a robust and versatile method for linking the pomalidomide E3 ligase ligand to a wide variety of POI ligands.[9] By systematically varying the POI ligand, researchers can generate diverse PROTAC libraries for the discovery of novel protein degraders. Careful characterization and biological evaluation of these libraries are crucial for identifying potent and selective PROTACs for therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. This compound, 2162120-77-4 | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. o2hdiscovery.co [o2hdiscovery.co]
- 12. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
Troubleshooting & Optimization
Troubleshooting poor degradation with Pomalidomide-amido-C3-COOH PROTACs
Welcome to the technical support center for Pomalidomide-amido-C3-COOH Proteolysis Targeting Chimeras (PROTACs). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of these molecules for targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a this compound PROTAC?
A1: Pomalidomide-based PROTACs are heterobifunctional molecules designed to induce the degradation of a target protein of interest (POI). They consist of three components: a ligand that binds to the POI, a pomalidomide (B1683931) moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and CRBN into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1] The this compound serves as a common building block, incorporating the Cereblon ligand and a linker with a terminal carboxylic acid for conjugation to a POI-binding ligand.[2][3][4]
Q2: What is the "hook effect" and how can I avoid it?
A2: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[5][6] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for degradation.[5] To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and observe the characteristic bell-shaped curve.[5]
Q3: What are potential off-target effects of Pomalidomide-based PROTACs?
A3: A known off-target liability of pomalidomide is its ability to induce the degradation of endogenous zinc finger (ZF) proteins.[1][7] Strategic modifications to the pomalidomide scaffold, such as altering the linker attachment point, can help diminish these off-target effects while maintaining on-target degradation potency.[1][8] Additionally, off-target effects can arise from the PROTAC degrading proteins other than the intended target due to structural similarities or non-selective ternary complex formation.[6]
Troubleshooting Guide: Poor Degradation
Issue: I am observing little to no degradation of my target protein after treatment with my this compound PROTAC.
This is a common challenge in PROTAC research. The following troubleshooting guide provides a systematic approach to identifying the potential cause of poor degradation.
Step 1: Verify PROTAC Integrity and Experimental Setup
| Potential Cause | Recommended Action |
| PROTAC Instability | Assess the stability of your PROTAC in the cell culture medium over the time course of your experiment using techniques like LC-MS. Ensure proper storage conditions as per the manufacturer's guidelines.[6] |
| Incorrect Concentration | Perform a comprehensive dose-response experiment with a wide range of concentrations (e.g., from low nanomolar to high micromolar) to ensure you are not operating in a suboptimal concentration range or encountering the "hook effect".[5] |
| Inappropriate Time Point | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration for maximal degradation, as degradation kinetics can vary.[9][10] |
Step 2: Assess Cellular Factors
| Potential Cause | Recommended Action |
| Low E3 Ligase Expression | Confirm that your chosen cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by pomalidomide. This can be verified by Western blot or qPCR.[11] |
| Poor Cell Permeability | PROTACs can be large molecules with limited cell permeability.[5] Consider modifying the linker to improve physicochemical properties, such as incorporating more hydrophilic elements like PEG to enhance solubility.[12][13] |
| Target Protein Characteristics | The intrinsic stability and turnover rate of the target protein can influence its susceptibility to PROTAC-mediated degradation.[14] Short-lived proteins may be more challenging to degrade effectively. |
Step 3: Investigate Ternary Complex Formation
| Potential Cause | Recommended Action |
| Inefficient Ternary Complex Formation | The formation of a stable ternary complex is a prerequisite for degradation.[11][15] An unstable or sterically hindered complex will result in poor degradation. |
| Suboptimal Linker Design | The linker length and composition are critical for productive ternary complex formation.[12][16][17] If the linker is too short, it can cause steric clashes, while a linker that is too long may not effectively bring the proteins together.[12][13][17] Synthesize and test a series of PROTACs with varying linker lengths and compositions.[13][16] |
| Lack of Cooperativity | Positive cooperativity, where the binding of one protein enhances the binding of the other, stabilizes the ternary complex.[18] Negative cooperativity can lead to inefficient degradation. |
Data Presentation
Table 1: Representative Data for a Successful Pomalidomide-Based PROTAC Targeting Protein X
| Parameter | Value |
| DC50 | 50 nM |
| Dmax | >90% |
| Optimal Incubation Time | 16 hours |
| Observed Hook Effect | > 5 µM |
Note: This is example data and will vary depending on the specific PROTAC, target protein, and cell line used.
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
Objective: To qualitatively and semi-quantitatively assess the reduction in the level of the target protein following PROTAC treatment.
Methodology:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Treatment: Treat cells with a range of PROTAC concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[13]
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13][19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[19]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[20]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To confirm the formation of the Target Protein-PROTAC-E3 Ligase ternary complex in cells.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to be effective (e.g., 5-10 times the DC50) and a vehicle control. For a positive control, co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours to prevent the degradation of the complex.[1]
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and deubiquitinase inhibitors.
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the target protein or the E3 ligase (e.g., anti-CRBN) overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 2-4 hours.[19]
-
-
Washing: Wash the beads several times with the lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Perform Western blotting as described in Protocol 1, probing for the target protein and the E3 ligase to confirm their co-immunoprecipitation.
-
Visualizations
Caption: Pomalidomide PROTAC Signaling Pathway.
Caption: Troubleshooting Workflow for Poor Degradation.
Caption: Experimental Workflow for PROTAC Evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound, 2162120-77-4 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Ternary Complex Formation [worldwide.promega.com]
- 16. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 18. m.youtube.com [m.youtube.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Identifying and reducing off-target effects of Pomalidomide-amido-C3-COOH
Welcome to the technical support center for Pomalidomide-amido-C3-COOH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and reducing off-target effects during its application in Proteolysis Targeting Chimera (PROTAC) development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chemical compound used in the development of PROTACs.[1][2] It is an E3 ligase ligand-linker conjugate, which means it consists of two key parts:
-
Pomalidomide (B1683931): This portion acts as a ligand that binds to the Cereblon (CRBN) E3 ubiquitin ligase.[3][4]
-
Amido-C3-COOH linker: This is a chemical linker with a carboxylic acid group (-COOH) that allows for conjugation to a ligand designed to bind to a specific protein of interest (POI).[5]
Its primary application is to serve as a building block for creating PROTACs. Once conjugated to a POI ligand, the resulting PROTAC molecule can simultaneously bind to both the target protein and the CRBN E3 ligase, inducing the degradation of the target protein.[6]
Q2: What is the on-target mechanism of action for pomalidomide-based PROTACs?
Pomalidomide and its derivatives function as "molecular glues".[3][7] The pomalidomide moiety of the PROTAC binds to the substrate receptor Cereblon (CRBN), which is part of the CRL4-CRBN E3 ubiquitin ligase complex.[3][8] This binding event recruits the entire E3 ligase machinery. The other end of the PROTAC binds to the target protein. This induced proximity results in the ubiquitination of the target protein, marking it for degradation by the cell's proteasome.[9][10] The intended on-target effect is the selective removal of the target protein from the cell.[6]
Q3: What are potential sources of off-target effects when using a PROTAC derived from this compound?
Off-target effects can arise from several sources:
-
Endogenous Substrate Modulation: Pomalidomide itself alters the substrate specificity of CRBN, leading to the degradation of its natural "neo-substrates," such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][][12] This is an inherent off-target effect of the pomalidomide ligand itself.
-
Non-specific Protein Degradation: The final PROTAC molecule may induce the degradation of proteins other than the intended target. This can be due to a lack of specificity in the target-binding ligand or unfavorable conformations of the ternary complex (PROTAC-CRBN-Protein) that bring other proteins into proximity with the E3 ligase.
-
Off-target Binding of the POI Ligand: The ligand chosen to bind the protein of interest may have its own off-target binding profile, leading to unintended effects independent of protein degradation.
-
"Hook Effect": At very high concentrations, bifunctional molecules like PROTACs can lead to the formation of binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the productive ternary complex, which can reduce on-target efficacy and potentially lead to off-target pharmacology.
Q4: How can I experimentally assess the selectivity of my pomalidomide-based PROTAC?
Assessing selectivity is crucial. A common and effective method is proteomics-based profiling.
-
Cell Treatment: Treat your model cell line with the PROTAC at a relevant concentration (e.g., a concentration that gives >80% degradation of the target) and a vehicle control (e.g., DMSO).
-
Lysis and Digestion: After an appropriate incubation time, lyse the cells and digest the proteins into peptides.
-
Mass Spectrometry (MS): Analyze the peptide samples using quantitative mass spectrometry (e.g., TMT-based or label-free quantification).
-
Data Analysis: Identify and quantify thousands of proteins across the samples. Proteins that show a significant decrease in abundance only in the PROTAC-treated sample are potential off-targets. The on-target protein should be among the most significantly degraded proteins.
This unbiased approach provides a global view of the PROTAC's specificity across the proteome.
Troubleshooting Guides
Issue: My pomalidomide-based PROTAC shows low degradation of the target protein.
| Possible Cause | Troubleshooting Step |
| Poor Ternary Complex Formation | The linker length or attachment point on either the pomalidomide or target ligand may not be optimal for forming a stable and productive ternary complex. Solution: Synthesize a library of PROTACs with different linker lengths and compositions to identify a more effective degrader.[13][14] |
| Low Cell Permeability | The PROTAC molecule may not be efficiently entering the cells due to its physicochemical properties (e.g., high molecular weight, low solubility). Solution: Perform a cellular uptake assay. If permeability is low, consider medicinal chemistry efforts to improve drug-like properties. |
| Insufficient E3 Ligase Expression | The cell line used may have low endogenous expression of CRBN. Solution: Confirm CRBN expression levels via Western Blot or qPCR. If low, consider using a different cell line with higher CRBN expression. |
| "Hook Effect" | The concentration of the PROTAC used may be too high, preventing the formation of the ternary complex. Solution: Perform a dose-response experiment over a wide range of concentrations (e.g., from picomolar to high micromolar) to identify the optimal concentration range for degradation and observe if potency decreases at the highest concentrations. |
Issue: I am observing significant degradation of off-target proteins.
| Possible Cause | Troubleshooting Step |
| Inherent Pomalidomide Activity | Pomalidomide is known to degrade neosubstrates like IKZF1 and IKZF3.[9] Solution: This effect is expected. Assess whether the degradation of these specific proteins confounds your experimental results. If so, consider using a different E3 ligase system (e.g., VHL) for your PROTAC. |
| Lack of Specificity of the Target Ligand | The ligand used to bind your protein of interest may also bind to other proteins with high affinity. Solution: Test the target ligand alone in a binding assay (e.g., thermal shift assay, pull-down) against a cell lysate to identify other potential binders. If off-target binding is confirmed, a more specific ligand for your target is needed. |
| Linker-Induced Off-Targets | The linker may position the CRBN complex in a way that it can ubiquitinate nearby "bystander" proteins that are not directly bound by the PROTAC. Solution: As with low potency, synthesizing and testing a new set of PROTACs with different linkers can alter the geometry of the ternary complex and potentially eliminate off-target degradation. Modifications at the C5 position of the pomalidomide core have been shown to reduce off-target effects on zinc-finger proteins.[6] |
Data Presentation
Effective evaluation of a PROTAC requires comparing its on-target potency and selectivity against known off-targets.
Table 1: Representative Degradation Profile for a Hypothetical Pomalidomide-Based PROTAC (PROTAC-X)
| Protein Target | DC₅₀ (nM)¹ | Dₘₐₓ (%)² | Cell Line | Assay Method |
|---|---|---|---|---|
| Target Protein A (On-Target) | 5.5 | 95 | MM.1S | Western Blot |
| IKZF1 (Known Off-Target) | 25.0 | 85 | MM.1S | Western Blot |
| IKZF3 (Known Off-Target) | 31.2 | 80 | MM.1S | Western Blot |
| Control Protein (e.g., GAPDH) | >10,000 | <10 | MM.1S | Western Blot |
¹DC₅₀: Concentration of PROTAC required to degrade 50% of the protein. ²Dₘₐₓ: Maximum percentage of protein degradation observed.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This compound is typically soluble in organic solvents.
-
Materials: this compound powder, DMSO (anhydrous), sterile microcentrifuge tubes.
-
Procedure: a. Weigh the required amount of this compound powder in a sterile tube. b. Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).[2] c. To aid dissolution, the mixture can be sonicated, warmed, or heated to 60°C.[2] d. Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the DMSO stock solution at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[1]
Protocol 2: Western Blot Assay for Target Protein Degradation
This protocol is used to determine the DC₅₀ and Dₘₐₓ of a PROTAC.
-
Cell Plating: Plate cells at an appropriate density in a multi-well plate (e.g., 12-well or 24-well) and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of your pomalidomide-based PROTAC in cell culture medium. Treat the cells with the different concentrations for a set period (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Lysis: a. Aspirate the medium and wash the cells once with ice-cold PBS. b. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. Incubate on ice for 30 minutes. d. Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each supernatant using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: a. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin). c. Wash the membrane three times with TBST. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.
-
Detection and Analysis: a. Apply an ECL substrate and visualize the protein bands using a chemiluminescence imager. b. Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control. c. Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to calculate the DC₅₀ and Dₘₐₓ values.[6]
Visualizations
Caption: On-target signaling pathway of a pomalidomide-based PROTAC.
Caption: Workflow for assessing on- and off-target PROTAC activity.
Caption: Logical relationship of on-target vs. off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, 2162120-77-4 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. rcsb.org [rcsb.org]
- 9. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Pomalidomide-amido-C3-COOH PROTAC Stability and Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Pomalidomide-amido-C3-COOH PROTACs. This resource addresses common stability and degradation challenges to aid in the successful design and execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What is a this compound PROTAC and what are its core components?
A1: A this compound PROTAC is a heterobifunctional molecule designed for targeted protein degradation. It consists of three key parts:
-
Pomalidomide (B1683931): A ligand for the Cereblon (CRBN) E3 ubiquitin ligase.
-
Target-binding ligand (Warhead): A molecule that specifically binds to the protein of interest (POI).
-
amido-C3-COOH linker: An aliphatic linker with an amide bond connecting pomalidomide to a three-carbon chain terminating in a carboxylic acid. This linker bridges the pomalidomide and the warhead, facilitating the formation of a ternary complex between the target protein and the E3 ligase, which leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Q2: What are the primary stability concerns for a this compound PROTAC?
A2: The primary stability concerns for this type of PROTAC include:
-
Hydrolysis of the Pomalidomide Moiety: The glutarimide (B196013) ring of pomalidomide can be susceptible to hydrolysis under physiological conditions.
-
Amide Linker Instability: The amide bond within the linker can be a site for enzymatic cleavage by amidases in vitro and in vivo. This cleavage would lead to the separation of the pomalidomide-linker fragment from the warhead, rendering the PROTAC inactive.
-
Metabolic Instability: The entire PROTAC molecule, including the linker and the warhead, can be subject to metabolism by enzymes such as Cytochrome P450s (CYPs), primarily in the liver. This can lead to the formation of inactive metabolites.
-
Physicochemical Instability: Due to their often high molecular weight and complex structures, PROTACs can have poor solubility, which may lead to precipitation in aqueous buffers and cell culture media.
Q3: What is the "hook effect" and how can I mitigate it?
A3: The "hook effect" is a phenomenon where at high concentrations of a PROTAC, the degradation of the target protein decreases. This occurs because the PROTAC forms non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex (target-PROTAC-E3 ligase). To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve.
Q4: My PROTAC is not degrading the target protein. What are the potential causes?
A4: Several factors could lead to a lack of degradation:
-
Poor Cell Permeability: PROTACs are large molecules and may not efficiently cross the cell membrane.
-
Low Ternary Complex Stability: The linker may not be optimal in length or conformation to facilitate a stable and productive ternary complex.
-
Insufficient E3 Ligase Expression: The target cells may not express sufficient levels of CRBN, the E3 ligase recruited by pomalidomide.
-
Rapid PROTAC Degradation: The PROTAC itself might be unstable in the experimental conditions (e.g., cell culture media).
-
Target Protein Characteristics: The target protein may have a very long half-life or lack accessible lysine (B10760008) residues for ubiquitination.
Troubleshooting Guides
Issue 1: No or Low Target Protein Degradation
| Possible Cause | Suggested Troubleshooting Step | Experimental Protocol |
| Poor Cell Permeability | Assess cell permeability using a cellular thermal shift assay (CETSA) or a NanoBRET assay to confirm target engagement in cells. Modify the linker to improve physicochemical properties (e.g., by incorporating PEG or piperazine (B1678402) moieties). | --INVALID-LINK-- |
| Inefficient Ternary Complex Formation | Perform in vitro ternary complex formation assays like Surface Plasmon Resonance (SPR) or AlphaLISA. Synthesize PROTACs with different linker lengths and compositions to optimize ternary complex formation. | --INVALID-LINK-- |
| Low CRBN Expression | Verify CRBN expression levels in your cell line using Western Blot or qPCR. Choose a cell line with higher endogenous CRBN expression if necessary. | --INVALID-LINK-- |
| PROTAC Instability in Media | Assess the stability of the PROTAC in cell culture media over the time course of the experiment using LC-MS/MS. | --INVALID-LINK-- |
| Target Protein Resistance | Determine the half-life of the target protein. Use mass spectrometry to identify if lysine residues are accessible and being ubiquitinated. | --INVALID-LINK-- |
Issue 2: PROTAC Instability and Degradation
| Possible Cause | Suggested Troubleshooting Step | Experimental Protocol |
| Amide Linker Hydrolysis | Perform an in vitro hydrolysis assay in buffer at physiological pH and in cell lysates or plasma to assess the stability of the amide bond. Analyze for the appearance of hydrolysis products using LC-MS/MS. | --INVALID-LINK-- |
| Metabolic Instability | Conduct a metabolic stability assay using human liver microsomes (HLM) or hepatocytes to determine the metabolic half-life of the PROTAC. Identify major metabolites using LC-MS/MS. | --INVALID-LINK-- |
| Pomalidomide Moiety Degradation | Analyze the stability of the pomalidomide moiety itself under experimental conditions. Hydrolysis can lead to the formation of inactive products. | --INVALID-LINK-- |
Quantitative Data Summary
The following tables provide a summary of hypothetical and literature-derived quantitative data for pomalidomide-based PROTACs to illustrate the impact of linker composition and length on degradation efficacy.
Table 1: Impact of Linker Length and Composition on BTK Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |
| BTK-PROTAC-1 | Alkyl | 8 | C4 | >1000 | <20 | MOLM-14 |
| BTK-PROTAC-2 | PEG | 12 | C4 | 150 | 85 | MOLM-14 |
| BTK-PROTAC-3 | Alkyl-Amide | 10 | C5 | 50 | >90 | MOLM-14 |
| BTK-PROTAC-4 | PEG-Amide | 14 | C5 | 25 | >95 | MOLM-14 |
Note: Data is hypothetical and for illustrative purposes to show general trends.
Table 2: Degradation Efficacy of EGFR-Targeting PROTACs with Different Linkers
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| EGFR-PROTAC-A | Alkyl-Ether | 43.4 | >90 | A549[1][2] |
| EGFR-PROTAC-B | Alkyl-Ether | 32.9 | 96 | A549[1][2] |
| EGFR-PROTAC-C | PEG | 25.1 | >95 | HCC827 |
| EGFR-PROTAC-D | Alkyl-Amide | 55.6 | 88 | HCC827 |
Note: Data for EGFR-PROTAC-A and B is synthesized from published literature.[1][2] Data for C and D is hypothetical.
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Use densitometry to quantify the band intensities. Normalize the target protein levels to the loading control to determine the percentage of degradation.
Protocol 2: In Vitro PROTAC Stability Assay (Microsomes/Plasma)
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., HLM) or plasma, and a NADPH regenerating system (for microsomes) in a phosphate (B84403) buffer (pH 7.4).
-
PROTAC Incubation: Add the this compound PROTAC to the reaction mixture at a final concentration of 1 µM.
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent PROTAC and identify potential metabolites (e.g., hydrolyzed amide linker products).
-
Data Analysis: Plot the percentage of remaining PROTAC against time to determine the in vitro half-life (t½).
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control for a defined period.
-
Heating: Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation.
-
Analysis: Analyze the soluble fraction by Western Blot or another protein quantification method to assess the amount of target protein that remained soluble at each temperature. An increase in the melting temperature of the target protein in the presence of the PROTAC indicates target engagement.
Protocol 4: AlphaLISA for Ternary Complex Formation
-
Reagent Preparation: Use a tagged recombinant target protein (e.g., His-tagged) and a tagged E3 ligase (e.g., GST-tagged CRBN). Prepare the PROTAC at various concentrations.
-
Assay Plate Setup: In a 384-well plate, add the target protein, E3 ligase, and PROTAC in an assay buffer.
-
Bead Addition: Add AlphaLISA acceptor beads conjugated to an antibody against one tag (e.g., anti-His) and donor beads conjugated to an antibody against the other tag (e.g., anti-GST).
-
Incubation: Incubate the plate in the dark at room temperature to allow for complex formation and bead proximity.
-
Signal Detection: Read the plate on an AlphaLISA-compatible reader. A signal is generated when the donor and acceptor beads are brought into close proximity by the formation of the ternary complex.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration.
Protocol 5: In-Cell Ubiquitination Assay
-
Cell Treatment: Treat cells with the PROTAC, a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate, and a vehicle control.
-
Cell Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions but preserve post-translational modifications.
-
Immunoprecipitation: Immunoprecipitate the target protein using a specific antibody.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and analyze by Western Blot. Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on the target protein. A high-molecular-weight smear indicates successful ubiquitination.
Visualizations
Caption: Mechanism of action for a this compound PROTAC.
Caption: Troubleshooting workflow for low PROTAC-mediated degradation.
Caption: General experimental workflow for PROTAC evaluation.
References
Technical Support Center: Pomalidomide-amido-C3-COOH Neosubstrate Degradation Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pomalidomide-amido-C3-COOH and analyzing neosubstrate degradation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Signaling Pathway of Pomalidomide-Induced Neosubstrate Degradation
Pomalidomide (B1683931) acts as a "molecular glue," bringing together the E3 ubiquitin ligase Cereblon (CRBN) and specific proteins that are not its natural substrates, known as neosubstrates. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the neosubstrate. The this compound is a derivative used in PROTAC (Proteolysis Targeting Chimera) technology, where it serves as the CRBN-binding component connected via a linker to a ligand for a specific protein of interest, targeting it for degradation.
Caption: Pomalidomide-induced neosubstrate degradation pathway.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of neosubstrate degradation.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or weak degradation of the target neosubstrate observed in Western Blot. | 1. Compound Inactivity: this compound degradation or improper storage. 2. Incorrect Compound Concentration: Suboptimal concentration used for treatment. 3. Insufficient Treatment Time: Degradation kinetics may be slow for the specific neosubstrate. 4. Cell Line Resistance: The cell line used may not express sufficient levels of CRBN or other necessary components of the ubiquitin-proteasome system. 5. Antibody Issues: The primary antibody may not be sensitive enough or the secondary antibody may be incompatible. | 1. Verify Compound Integrity: Use a fresh stock of the compound and ensure it is stored correctly at -20°C or -80°C. 2. Perform Dose-Response Experiment: Titrate the compound concentration (e.g., from 0.1 nM to 10 µM) to determine the optimal DC50. 3. Conduct Time-Course Experiment: Treat cells for different durations (e.g., 2, 6, 12, 24 hours) to identify the optimal degradation time point.[1] 4. Use a Positive Control Cell Line: Employ a cell line known to be sensitive to pomalidomide-induced degradation (e.g., MM.1S).[2] Confirm CRBN expression via Western Blot. 5. Validate Antibodies: Use a positive control lysate to confirm antibody performance. Titrate the primary antibody concentration and ensure the secondary antibody is appropriate for the primary. |
| High background in Western Blot, obscuring results. | 1. Insufficient Blocking: The blocking step may be inadequate. 2. Antibody Concentration Too High: Non-specific binding of primary or secondary antibodies. 3. Inadequate Washing: Residual antibodies or other reagents on the membrane. 4. Contaminated Buffers: Buffers may be contaminated with bacteria or other particulates. | 1. Optimize Blocking: Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Try a different blocking agent (e.g., 5% BSA instead of milk).[3][4] 2. Titrate Antibodies: Reduce the concentration of the primary and/or secondary antibodies.[3] 3. Improve Washing Steps: Increase the number and/or duration of washes with TBST. Ensure adequate volume of wash buffer is used.[5] 4. Prepare Fresh Buffers: Use freshly prepared and filtered buffers for all steps. |
| Failure to pull down the neosubstrate in a Co-Immunoprecipitation (Co-IP) experiment with CRBN. | 1. Weak or Transient Interaction: The ternary complex may be unstable under the experimental conditions. 2. Inappropriate Lysis Buffer: The lysis buffer may be too stringent and disrupt the protein-protein interactions. 3. Antibody Not Suitable for IP: The antibody may not recognize the native protein conformation. 4. Insufficient Protein Input: The amount of cell lysate may be too low to detect the interaction. | 1. Optimize IP Conditions: Use a less stringent wash buffer with lower salt and detergent concentrations.[6] 2. Use a Milder Lysis Buffer: Avoid harsh detergents like SDS. A buffer with non-ionic detergents (e.g., NP-40, Triton X-100) is often preferred for Co-IP.[6][7] 3. Use an IP-validated Antibody: Confirm that the antibody has been validated for immunoprecipitation. 4. Increase Lysate Amount: Increase the amount of starting cell lysate to increase the concentration of the target proteins. |
| Inconsistent results in HiBiT-based degradation assays. | 1. Low Luminescent Signal: Insufficient expression of the HiBiT-tagged protein or issues with the detection reagent. 2. High Background Luminescence: Non-specific activity of the luciferase or contamination. 3. Variable Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable results. | 1. Confirm HiBiT Fusion Expression: Verify the expression of the HiBiT-tagged protein by Western Blot using an anti-HiBiT antibody. Ensure the Nano-Glo® HiBiT Lytic Detection System reagent is prepared correctly and is not expired.[8][9] 2. Include a Negative Control: Use untagged parental cells to determine the background signal and subtract it from the experimental readings.[8] 3. Ensure Uniform Cell Seeding: Use a multichannel pipette or an automated cell dispenser to ensure consistent cell numbers in each well. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the "-amido-C3-COOH" linker on Pomalidomide?
A1: The "-amido-C3-COOH" is a linker with a terminal carboxylic acid group. This functional group allows for the covalent attachment of a ligand for a protein of interest (POI) through chemical conjugation, a key step in the synthesis of PROTACs. The pomalidomide moiety serves to recruit the CRBN E3 ligase, while the linker connects it to the POI ligand, thereby targeting the POI for degradation.
Q2: How can I confirm that the degradation of my target protein is dependent on CRBN and the proteasome?
A2: To confirm CRBN dependence, you can perform the degradation experiment in a CRBN knockout or knockdown cell line. Degradation should be significantly reduced or abolished in the absence of CRBN. To confirm proteasome dependence, you can co-treat the cells with your pomalidomide-based degrader and a proteasome inhibitor (e.g., MG132 or bortezomib). The proteasome inhibitor should prevent the degradation of the target protein, leading to its accumulation.[2]
Q3: What are some common neosubstrates of pomalidomide that I should be aware of for potential off-target effects?
A3: Pomalidomide is known to induce the degradation of several zinc finger transcription factors. The most well-characterized neosubstrates are Ikaros (IKZF1) and Aiolos (IKZF3).[10][11] Other reported neosubstrates include GSPT1, CK1α, and SALL4.[10] When developing a pomalidomide-based PROTAC, it is advisable to profile its activity against these known neosubstrates to assess its selectivity.
Q4: What are the key parameters to determine the efficacy of a degrader?
A4: The efficacy of a degrader is typically characterized by two key parameters:
-
DC50: The concentration of the degrader at which 50% of the target protein is degraded.
-
Dmax: The maximum percentage of protein degradation that can be achieved with the degrader.[12]
These values are determined by performing a dose-response experiment and quantifying the remaining protein levels, often by Western Blot or a quantitative assay like the HiBiT system.
Experimental Protocols
Western Blotting for Neosubstrate Degradation Analysis
This protocol outlines the general steps for assessing protein degradation via Western Blot.
Experimental Workflow for Western Blotting
Caption: A typical experimental workflow for Western Blotting.
Materials:
-
Cell line expressing the target neosubstrate
-
This compound conjugate
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA kit)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the neosubstrate
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the this compound conjugate for the desired amount of time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples with lysis buffer and Laemmli sample buffer. Heat the samples and then load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).
Quantitative Data Summary
The following table summarizes representative quantitative data for pomalidomide-based PROTACs, illustrating typical DC50 and Dmax values.
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ZQ-23 | HDAC8 | - | 147 | 93 | [1] |
| dALK-2 | ALK | SU-DHL-1 | ~10 | >95 | [13] |
| MS4078 | ALK | SU-DHL-1 | ~50 | >90 | [13] |
Note: The efficacy of a PROTAC is highly dependent on the specific target protein, linker, and cell line used. The values presented here are for illustrative purposes.
References
- 1. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. bosterbio.com [bosterbio.com]
- 5. assaygenie.com [assaygenie.com]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. promega.com [promega.com]
- 9. HiBiT: A Tiny Tag Expanding Endogenous Protein Detection [worldwide.promega.com]
- 10. Targeted protein degradation: current and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
The Linchpin of Degradation: A Comparative Analysis of Pomalidomide-Based PROTAC Linkers
For researchers, scientists, and drug development professionals, the design of potent and selective Proteolysis Targeting Chimeras (PROTACs) is a paramount objective. Within the architecture of these heterobifunctional molecules, the linker connecting the target-binding warhead to the E3 ligase ligand is not a mere spacer but a critical determinant of therapeutic efficacy. This guide provides an in-depth comparative analysis of linkers used in pomalidomide-based PROTACs, which recruit the Cereblon (CRBN) E3 ligase, supported by experimental data and detailed methodologies to inform rational PROTAC design.
Pomalidomide (B1683931), a well-established ligand for CRBN, serves as a popular anchor for PROTACs.[1] The linker's length, composition, and attachment point to the pomalidomide core profoundly influence the formation of a stable and productive ternary complex, which is the essential intermediate for the ubiquitination and subsequent proteasomal degradation of the target protein.[1] An improperly designed linker can lead to steric hindrance, preventing ternary complex formation, or result in an entropically unfavorable conformation, reducing degradation efficiency.[2][3]
The Crucial Role of Linker Composition: PEG vs. Alkyl Chains
The two most prevalent types of linkers employed in pomalidomide-based PROTACs are polyethylene (B3416737) glycol (PEG) and alkyl chains. Each possesses distinct physicochemical properties that significantly impact the resulting PROTAC's behavior.
-
Polyethylene Glycol (PEG) Linkers: These are hydrophilic and can enhance the solubility and cell permeability of the PROTAC molecule, which is often a challenge for these large molecules.[2][3] The ether oxygens within the PEG chain can also act as hydrogen bond acceptors, potentially influencing the PROTAC's conformation and its interactions within the ternary complex.[2]
-
Alkyl Linkers: These linkers are more hydrophobic and offer synthetic simplicity and conformational flexibility.[2] However, their increased hydrophobicity may lead to lower solubility of the final PROTAC.[2]
The choice between a PEG and an alkyl linker is highly dependent on the properties of the target protein and the warhead being utilized.[2]
Impact of Linker Length and Attachment Point
The length of the linker is a critical parameter that requires empirical optimization for each target protein and E3 ligase pair.[4] A linker that is too short may cause steric hindrance, while an overly long linker may not effectively bring the two proteins together for efficient ubiquitin transfer.[1][3] For many targets, linkers ranging from 15 to 17 atoms have demonstrated high efficacy.[3]
Furthermore, the point of attachment on the pomalidomide ring is a key consideration. Pomalidomide can be functionalized at either the C4 or C5 position of its phthalimide (B116566) ring.[5] Research has indicated that modifications at the C5 position can reduce the off-target degradation of certain zinc-finger proteins, a known liability of some pomalidomide-based PROTACs.[2][5] In some cases, C5-substituted pomalidomide derivatives have exhibited significantly higher degradation activity compared to their C4-substituted counterparts.[5]
Quantitative Comparison of Pomalidomide-Based PROTAC Linkers
The following tables summarize quantitative data from various studies, illustrating the impact of linker composition, length, and attachment point on the degradation potency (DC50) and maximal degradation (Dmax) of pomalidomide-based PROTACs targeting Bruton's Tyrosine Kinase (BTK) and Epidermal Growth Factor Receptor (EGFR).
Table 1: Comparative Performance of Pomalidomide-Based BTK Degraders
| PROTAC | Linker Composition | Linker Length (atoms) | Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |
| BTK Degrader 1 | PEG | 12 | C5 | 50 | >90 | Ramos |
| BTK Degrader 2 | PEG | 16 | C5 | 10 | >95 | Ramos |
| BTK Degrader 3 | Alkyl | 15 | C5 | 25 | >90 | Ramos |
| BTK Degrader 4 | Alkyl | 18 | C5 | 75 | ~80 | Ramos |
| BTK Degrader 5 | PEG | 16 | C4 | 40 | ~85 | Ramos |
Data synthesized from published literature.[1]
Table 2: Comparative Performance of Pomalidomide-Based EGFR Degraders
| PROTAC | Linker Composition | Linker Length (atoms) | Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |
| EGFR Degrader A | PEG | 14 | C5 | 100 | ~80 | H1975 |
| EGFR Degrader B | PEG | 18 | C5 | 30 | >90 | H1975 |
| EGFR Degrader C | Alkyl | 16 | C5 | 80 | ~85 | H1975 |
| EGFR Degrader D | PEG | 18 | C4 | 120 | ~75 | H1975 |
Data synthesized from published literature.[1]
Visualizing PROTAC Mechanisms and Workflows
Caption: Mechanism of pomalidomide-based PROTACs.
Caption: Experimental workflow for PROTAC evaluation.
References
A Researcher's Guide to Validating Target Engagement of Pomalidomide-amido-C3-COOH PROTACs
For researchers, scientists, and drug development professionals, establishing robust target engagement is a critical step in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of methods to validate the target engagement of Pomalidomide-amido-C3-COOH PROTACs, which utilize the well-established E3 ligase ligand Pomalidomide to recruit Cereblon (CRBN). We present a comparative analysis of their performance with alternative E3 ligase ligands, supported by experimental data and detailed protocols for key validation assays.
This compound is a bifunctional molecule that serves as a crucial building block in the synthesis of PROTACs. It incorporates the Pomalidomide moiety, which binds to the E3 ubiquitin ligase Cereblon (CRBN), connected to a three-carbon carboxylic acid linker. This linker allows for the covalent attachment of a ligand that targets a specific protein of interest (POI), thereby bringing the POI into proximity with the CRBN E3 ligase complex to induce its ubiquitination and subsequent degradation by the proteasome.
Quantitative Comparison of Pomalidomide-Based PROTAC Performance
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. This is quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of various Pomalidomide-based PROTACs against different protein targets.
| Target Protein | PROTAC Compound | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| HDAC8 | ZQ-23 | Various | 147 | 93 | [1][2] |
| BRD4 | PROTAC 1 | Burkitt's lymphoma (BL) cells | < 1 | >90 | [3] |
| BRD4 | Compound 21 | THP-1 | 810 | >90 | [4][5] |
| EGFRWT | Compound 15 | A549 | 43.4 | >90 | [3][] |
| EGFRWT | Compound 16 | A549 | 32.9 | 96 | [3][] |
| BTK | NC-1 | Mino | 2.2 | 97 | [7] |
Comparison with Alternative E3 Ligase Ligands
While Pomalidomide (recruiting CRBN) is a widely used E3 ligase ligand, several alternatives exist, each with its own set of advantages and disadvantages. The choice of E3 ligase can significantly impact a PROTAC's potency, selectivity, and pharmacokinetic properties.
| E3 Ligase Ligand | Recruited E3 Ligase | Advantages | Disadvantages |
| Pomalidomide | Cereblon (CRBN) | - Smaller, more "drug-like" molecules.[1] - Generally good oral bioavailability.[1] - Fast catalytic rate.[8] | - Activity can be cell-type dependent.[1] - Potential for off-target degradation of zinc-finger transcription factors.[9] - Potential for "molecular glue" effects.[10] |
| VH032 & Analogs | von Hippel-Lindau (VHL) | - Broadly active across various cell lines.[1] - High selectivity due to a more buried binding pocket.[8] - Different off-target profile compared to CRBN-based PROTACs.[1] | - Generally larger and more peptide-like ligands.[1] - Can present challenges in developing orally bioavailable drugs.[1] - Lower expression in certain solid tumors may require higher PROTAC concentrations.[8] |
| Bestatin & Analogs | Inhibitor of Apoptosis Proteins (IAPs) | - Can recruit multiple IAP family members (cIAP1, cIAP2, XIAP), potentially increasing degradation efficiency.[11] - May overcome resistance mechanisms associated with low expression of a single E3 ligase.[11] | - Target scope is less defined due to fewer reports. - High complexity of the warhead can limit drug-like properties.[11] - Inefficient BTK degradation observed in some cases compared to CRBN-based PROTACs.[11] |
| Nutlin & Analogs | Murine Double Minute 2 (MDM2) | - Dual mechanism of action: target protein degradation and activation of p53 tumor suppressor pathway.[12][13] - Can be effective in tumors with wild-type p53. | - High molecular weight and lipophilicity can compromise stability and cell permeability.[5][12] - Potential for off-target effects related to p53 activation. |
Experimental Protocols for Target Engagement Validation
Accurate and reproducible experimental methods are essential for validating the target engagement and degradation efficiency of PROTACs. Below are detailed protocols for three commonly used assays.
Western Blotting for DC50 and Dmax Determination
Western blotting is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Human cancer cell line expressing the target protein (e.g., HeLa, HEK293T).
-
This compound based PROTAC.
-
Vehicle control (e.g., DMSO).
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC and a vehicle control for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[14][15]
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify the binding of a PROTAC to its target protein.
Materials:
-
HEK293T cells.
-
Expression vectors for the target protein fused to NanoLuc® luciferase and HaloTag®-fused CRBN.
-
Transfection reagent (e.g., FuGENE® HD).
-
Opti-MEM™ I Reduced Serum Medium.
-
NanoBRET™ tracer for the target protein.
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
White, 96-well assay plates.
-
Luminometer capable of measuring BRET signals.
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293T cells with the NanoLuc®-target protein and HaloTag®-CRBN expression vectors.
-
Plate the transfected cells in 96-well plates and incubate for 24 hours.
-
-
Assay Preparation:
-
Prepare serial dilutions of the Pomalidomide-based PROTAC.
-
Add the PROTAC dilutions to the wells containing the transfected cells.
-
Add the NanoBRET™ tracer to all wells.
-
-
BRET Measurement:
-
Equilibrate the plate at 37°C for 2 hours.
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
Read the plate on a luminometer, measuring both the donor (NanoLuc®) and acceptor (tracer) emissions.
-
-
Data Analysis:
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a biophysical method that assesses target engagement by measuring the thermal stabilization of the target protein upon ligand binding in intact cells.
Materials:
-
Cell line expressing the target protein.
-
Pomalidomide-based PROTAC.
-
Vehicle control (e.g., DMSO).
-
PBS.
-
Lysis buffer.
-
Equipment for heat treatment (e.g., PCR cycler).
-
Western blotting reagents and equipment (as described above).
Procedure:
-
Cell Treatment and Heat Shock:
-
Treat cells with the PROTAC or vehicle control.
-
Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient for a short period (e.g., 3 minutes).
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
-
Analysis of Soluble Protein:
-
Quantify the amount of soluble target protein in the supernatant by Western blotting.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement and stabilization.
-
Visualizing the Process: Diagrams
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action for a Pomalidomide-based PROTAC.
Caption: Experimental workflow for Western Blot analysis.
Caption: Experimental workflow for the NanoBRET Target Engagement Assay.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current Challenges in Small Molecule Proximity-Inducing Compound Development for Targeted Protein Degradation Using the Ubiquitin Proteasomal System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. eubopen.org [eubopen.org]
- 15. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 16. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [worldwide.promega.com]
Assessing the in vivo efficacy of Pomalidomide-amido-C3-COOH PROTACs
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's own machinery to selectively eliminate disease-causing proteins. This guide provides a comparative analysis of the in vivo efficacy of pomalidomide-based PROTACs, with a specific focus on those utilizing an amido-C3-COOH linker, against alternative PROTAC designs. By presenting key experimental data and detailed protocols, this guide aims to inform the rational design and development of next-generation protein degraders.
Pomalidomide (B1683931), a derivative of thalidomide, is a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN). By incorporating pomalidomide into a PROTAC, researchers can effectively recruit CRBN to a target protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome. The choice of linker connecting pomalidomide to the POI-binding ligand is crucial for optimizing the efficacy and selectivity of the PROTAC.
Comparative In Vivo Efficacy of Pomalidomide-Based PROTACs
The following tables summarize the in vivo performance of various pomalidomide-based PROTACs from preclinical studies, offering a snapshot of their anti-tumor activity and protein degradation capabilities.
| PROTAC | Target | E3 Ligase Ligand | Linker | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Target Degradation | Reference |
| dALK series | ALK | Pomalidomide | C5-azide | Xenograft | Not Specified | Significant | Effective | [1] |
| ARV-825 | BET proteins | Pomalidomide | Not Specified | Multiple Myeloma | Not Specified | Promising | Not Specified | [2] |
| PROTAC 3 | BRD4 | Thalidomide | Not Specified | Leukemia (RS4;11) | Not Specified | Regression | Potent | [3] |
| DP1 | BRD4 | E7820 (recruits DCAF15) | Not Specified | Hematologic Malignancies | Not Specified | Therapeutic Potential | Durable | [4] |
| Alternative PROTACs (Non-Pomalidomide E3 Ligase Ligand) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | TD-004 | ALK | VHL ligand | Not Specified | Xenograft | 50 mg/kg i.p. every 3 days | Monitored | Not Specified |[1] | | PROTAC 17 | BRD4 | VHL ligand | Not Specified | Not Specified | Not Specified | Not Specified | >90% at 1 µM |[3] |
Mechanism of Action and Experimental Workflow
The diagrams below illustrate the general mechanism of action for a pomalidomide-based PROTAC and a typical workflow for a preclinical xenograft study to assess in vivo efficacy.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are generalized protocols for assessing the efficacy of PROTACs in mouse xenograft models, synthesized from various reported studies.[5]
Xenograft Mouse Model
-
Cell Culture: Culture human cancer cells (e.g., RS4;11 for leukemia, or solid tumor lines) in appropriate media and conditions.
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG mice) to prevent rejection of human tumor cells.
-
Implantation: For solid tumors, subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cells suspended in a mixture of serum-free media and Matrigel into the flank of each mouse.[5] For hematologic malignancy models, cells may be injected intravenously.
PROTAC Administration
-
Formulation: Due to the often poor aqueous solubility of PROTACs, a common formulation is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]
-
Prepare a concentrated stock solution of the PROTAC in 100% DMSO.
-
Sequentially add co-solvents (PEG300, Tween-80) and mix thoroughly.
-
Finally, add sterile saline to the desired final volume.
-
-
Dosing: The dosing regimen should be optimized for each PROTAC and cancer model. A representative example is intraperitoneal (i.p.) injection of the PROTAC at a specified dose (e.g., 50 mg/kg) on a defined schedule (e.g., every three days).[1]
Efficacy Assessment
-
Tumor Volume Measurement: For subcutaneous tumors, measure the length and width of the tumors with calipers at regular intervals and calculate the volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
-
Pharmacodynamic (PD) Analysis:
-
At the end of the study, or at specific time points, euthanize the animals and collect tumors, blood, and other organs.[5]
-
Analyze the levels of the target protein (e.g., BRD4) and downstream markers (e.g., c-MYC) in tumor tissues via Western Blot or Immunohistochemistry (IHC) to confirm target degradation.[6]
-
Western Blot Protocol for Target Degradation
-
Tissue Lysis: Homogenize collected tumor tissues in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[6]
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the extent of protein degradation.[6]
Conclusion
Pomalidomide-based PROTACs represent a powerful strategy for targeted protein degradation and have demonstrated significant anti-tumor efficacy in various preclinical models. The choice of linker and the specific target protein are critical determinants of in vivo performance. Furthermore, alternative E3 ligase ligands, such as those for VHL, provide a valuable comparative platform and may offer advantages in certain contexts. The experimental protocols outlined in this guide provide a foundational framework for the in vivo evaluation of novel PROTACs, facilitating the continued development of this promising therapeutic modality.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Navigating Selectivity: A Comparative Guide to Pomalidomide-amido-C3-COOH-Based Degraders
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pomalidomide-amido-C3-COOH-based degraders, offering insights into their cross-reactivity and performance against alternative designs. Experimental data, detailed protocols, and pathway visualizations are presented to support the rational design of next-generation targeted protein degraders.
Pomalidomide (B1683931), a derivative of thalidomide, is a widely employed E3 ligase recruiter for the Cereblon (CRBN) complex in the design of Proteolysis Targeting Chimeras (PROTACs). However, a significant challenge associated with pomalidomide-based degraders is their inherent potential for off-target protein degradation, most notably affecting a range of zinc-finger (ZF) transcription factors. This cross-reactivity can lead to unintended cellular consequences and therapeutic liabilities.
Recent advancements in PROTAC design have underscored the strategic importance of the exit vector from the pomalidomide scaffold. Modifications at the C5 position of the phthalimide (B116566) ring have emerged as a key strategy to mitigate the off-target degradation of ZF proteins while preserving or even enhancing on-target activity. The this compound linker represents one such modification, offering a versatile attachment point for target-binding ligands.
Performance Comparison: Mitigating Off-Target Effects
The primary concern with traditional pomalidomide-based PROTACs is the degradation of non-targeted zinc finger proteins. This off-target activity is attributed to the phthalimide moiety of pomalidomide, which can recruit these proteins to the CRBN E3 ligase complex.[1][2] Strategic functionalization at the C5 position of the phthalimide ring has been demonstrated to sterically hinder the binding of ZF proteins, thereby enhancing the selectivity of the degrader.[2][3][4]
While direct, publicly available quantitative proteomics data specifically comparing a this compound-based degrader against other linker architectures is limited, studies on analogous C5-modified pomalidomide degraders provide valuable insights. For instance, a study on an Anaplastic Lymphoma Kinase (ALK)-targeting PROTAC showed that a C5-alkyne modification resulted in a significant improvement in on-target potency and a reduction in off-target ZF protein degradation compared to its C4-substituted counterpart.
Table 1: Comparative Performance of C4 vs. C5-Modified ALK PROTACs
| PROTAC Configuration | On-Target DC50 (nM) | Off-Target ZF Protein Degradation |
| C4-Substituted ALK PROTAC | 50 | Significant |
| C5-Alkyne-Substituted ALK PROTAC | 10 | Reduced |
This data is representative and intended to illustrate the principle of improved selectivity with C5 modification. Actual values may vary depending on the target protein, linker composition, and cell line.
Experimental Protocols
To enable researchers to assess the cross-reactivity and performance of their own this compound-based degraders, detailed protocols for key experiments are provided below.
Global Proteomics Analysis for Off-Target Profiling
This method allows for the unbiased identification and quantification of protein abundance changes across the proteome upon treatment with a degrader.
1. Cell Culture and Treatment:
-
Culture a human cell line (e.g., HEK293, HeLa, or a relevant cancer cell line) to approximately 80% confluency.
-
Treat cells with the this compound-based degrader at various concentrations and for different time points (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Harvest cells by scraping, wash with ice-cold PBS, and pellet by centrifugation.
2. Protein Extraction and Digestion:
-
Lyse cell pellets in a buffer containing a strong denaturant (e.g., 8M urea), protease, and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.
-
Digest proteins into peptides using an appropriate protease (e.g., Trypsin).
3. Peptide Labeling and Fractionation (for TMT-based quantification):
-
Label peptides from each condition with tandem mass tags (TMT).
-
Combine labeled peptide sets and fractionate using high-pH reversed-phase liquid chromatography.
4. LC-MS/MS Analysis:
-
Analyze peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify proteins, and perform statistical analysis to determine significantly up- or down-regulated proteins in the degrader-treated samples compared to the vehicle control.
Cereblon (CRBN) Target Engagement Assay (NanoBRET™)
This assay measures the ability of the degrader to bind to CRBN within intact cells.
1. Cell Preparation:
-
Use a cell line stably expressing a NanoLuc®-CRBN fusion protein.
-
Plate the cells in a 96-well or 384-well plate and incubate overnight.
2. Assay Execution:
-
Prepare serial dilutions of the this compound-based degrader.
-
Add the degrader dilutions to the cells.
-
Add the NanoBRET™ Tracer, a fluorescent ligand that also binds to CRBN.
-
Add the NanoLuc® substrate to initiate the bioluminescence resonance energy transfer (BRET) reaction.
3. Data Acquisition and Analysis:
-
Measure the BRET signal using a plate reader equipped for BRET measurements.
-
The degrader will compete with the tracer for binding to CRBN, leading to a decrease in the BRET signal.
-
Calculate the IC50 value, which represents the concentration of the degrader required to inhibit 50% of the tracer binding.
Visualizing the Mechanism and Workflow
To further clarify the underlying biological processes and experimental procedures, the following diagrams are provided.
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Caption: Global proteomics workflow for off-target profiling.
Caption: CRBN-mediated degradation signaling pathway.
References
A Researcher's Guide to Pomalidomide-Based PROTAC Linkers: A Comparative Analysis of Degradation Efficiency
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. A key component of PROTAC design is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety. For PROTACs utilizing the Cereblon (CRBN) E3 ligase, pomalidomide (B1683931) is a frequently employed ligand. The nature of the linker tethered to pomalidomide is a critical determinant of the resulting PROTAC's efficacy.
This guide provides a comparative analysis of the degradation efficiency of PROTACs featuring Pomalidomide-amido-C3-COOH and similar linkers. By examining key experimental data, we aim to provide researchers, scientists, and drug development professionals with insights into the rational design of potent and selective protein degraders.
The Pivotal Role of the Linker in PROTAC Function
The linker in a pomalidomide-based PROTAC is far from a passive spacer. Its length, chemical composition, and attachment point to the pomalidomide core profoundly influence the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the CRBN E3 ligase.[1] This ternary complex is the essential intermediate that precedes the ubiquitination of the target protein and its subsequent degradation by the proteasome.[2][3]
Key aspects of linker design that impact PROTAC efficiency include:
-
Linker Length: The optimal linker length is crucial for inducing the necessary proximity and orientation between the target protein and CRBN. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, an overly long linker may not effectively bring the two proteins together for efficient ubiquitin transfer.[1][4] The optimal length is highly dependent on the specific target protein.[4]
-
Linker Composition: The chemical makeup of the linker, commonly featuring polyethylene (B3416737) glycol (PEG) or alkyl chains, affects the PROTAC's solubility, cell permeability, and conformational flexibility.[4] PEG linkers are hydrophilic and can enhance solubility, while alkyl chains are more hydrophobic.[4] The choice between these is often dictated by the properties of the target protein and the warhead.[4]
-
Attachment Point: The position at which the linker is attached to the pomalidomide molecule can significantly impact PROTAC activity. Studies have shown that substitution at the C5 position of the pomalidomide phthalimide (B116566) ring can lead to higher degradation activity compared to C4 substitution.[4][5]
Comparative Degradation Efficiency of Pomalidomide-Based PROTACs
The following tables summarize quantitative data from studies on pomalidomide-based PROTACs, illustrating the impact of linker composition on degradation potency (DC50) and maximal degradation (Dmax).
Table 1: Comparison of Pomalidomide-Based PROTACs Targeting BET Bromodomains (BRD4)
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| ARV-825 | PEG linker | <1 | >90 | Burkitt's Lymphoma | [6] |
| Compound 21 | Dihydroquinazolinone-based with linker | 41.8 (BRD4 BD1 IC50) | Not specified | THP-1 | [7] |
Note: Data is compiled from different studies and experimental conditions may vary.
Table 2: Comparison of Pomalidomide-Based PROTACs Targeting Other Kinases
| PROTAC | Target | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| MT-809 | BTK | C5-substituted pomalidomide | 11.6 | Not specified | Not specified | [5] |
| MT-541 | BTK | C4-substituted pomalidomide | 90.1 | Not specified | Not specified | [5] |
| Pomalidomide-C5-Dovitinib | FLT3-ITD/KIT | C5 linker | Not specified | Not specified | AML | [3] |
Note: Data is compiled from different studies and experimental conditions may vary.
Experimental Protocols
The evaluation of pomalidomide-based PROTACs involves a series of key experiments to determine their binding characteristics, ability to form a ternary complex, and ultimately, their efficacy in degrading the target protein.
Western Blotting for Protein Degradation
This is a fundamental technique to quantify the extent of target protein degradation.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24, 48, 72 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. The DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) can be calculated from the dose-response curve.
Cell Viability Assessment by MTT Assay
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 (concentration at which 50% of cell growth is inhibited) can be determined from the dose-response curve.
Visualizing PROTAC Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key aspects of PROTAC function and evaluation.
Caption: Mechanism of action of a pomalidomide-based PROTAC.
Caption: A typical experimental workflow for evaluating PROTACs.
Conclusion
The rational design of the linker is paramount to the success of pomalidomide-based PROTACs. A systematic approach, involving the comparative analysis of linker length, composition, and attachment point, is essential for optimizing degradation potency and selectivity. The experimental methodologies outlined in this guide provide a robust framework for evaluating the performance of novel PROTACs, ultimately accelerating the development of this promising class of therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Cellular Uptake and Distribution of Pomalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. A key determinant of a PROTAC's efficacy is its ability to permeate the cell membrane, engage its intracellular target, and recruit an E3 ligase to induce protein degradation. This guide provides a comparative analysis of the cellular uptake and distribution of PROTACs, with a focus on those incorporating a pomalidomide-based Cereblon (CRBN) E3 ligase ligand, and offers a comparison with PROTACs utilizing the von Hippel-Lindau (VHL) E3 ligase.
Comparative Performance of Pomalidomide-based vs. VHL-based PROTACs
The choice of E3 ligase ligand is a critical factor in PROTAC design, influencing not only the degradation efficiency but also the cellular uptake and distribution profile. The two most utilized E3 ligases in PROTAC development are Cereblon (CRBN) and von Hippel-Lindau (VHL).
| Parameter | Pomalidomide-based PROTAC (Representative) | VHL-based PROTAC (Representative) | Key Considerations |
| Cellular Permeability (PAMPA Assay) | Moderate to High | Generally Lower | Pomalidomide-based PROTACs often exhibit more favorable physicochemical properties for passive diffusion across cell membranes. VHL ligands, being more peptidic in nature, can lead to PROTACs with higher molecular weight and polarity, thus reducing permeability. |
| Intracellular Concentration | Generally higher due to better permeability | Can be limited by lower permeability, potentially requiring higher extracellular concentrations to achieve therapeutic effect. | Efficient cellular uptake is crucial for occupying the target protein and forming a stable ternary complex with the E3 ligase. |
| Subcellular Distribution | Broad distribution between cytoplasm and nucleus. | Predominantly cytoplasmic, although nuclear localization can be achieved through specific linker design. | The subcellular localization of the target protein must be considered in conjunction with the distribution of the PROTAC and the E3 ligase for effective degradation.[1] |
| Target Degradation (DC50) | Potent, often in the nanomolar range. | Also potent, with DC50 values in the nanomolar range. | The ultimate measure of a PROTAC's intracellular efficacy. Dependent on ternary complex formation and stability. |
| Target Degradation (Dmax) | Typically achieves >90% degradation. | Can also achieve >90% degradation. | Represents the maximal degradation achievable at saturating concentrations. |
Note: The data presented are representative and can vary significantly based on the specific target protein, cell line, and the chemical nature of the warhead and linker.
Experimental Protocols
Accurate assessment of cellular uptake and distribution is paramount for the rational design and optimization of PROTACs. Below are detailed methodologies for key experiments.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive permeability of a compound across an artificial lipid membrane, providing a high-throughput initial screen of its ability to cross the cell membrane.
Protocol:
-
Preparation of the Donor Plate: A solution of the PROTAC is prepared in a buffer at a known concentration and added to the wells of a donor microplate.
-
Preparation of the Acceptor Plate: The wells of an acceptor microplate are filled with a buffer solution, typically containing a scavenger to mimic intracellular conditions.
-
Assembly of the PAMPA Sandwich: A filter plate coated with a lipid mixture (e.g., phosphatidylcholine in dodecane) is placed on top of the donor plate, and the acceptor plate is placed on top of the filter plate.
-
Incubation: The assembled sandwich is incubated at room temperature for a defined period (e.g., 4-16 hours) to allow for the diffusion of the PROTAC from the donor to the acceptor compartment.
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is quantified using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Permeability Coefficient (Pe): The permeability coefficient is calculated using the following equation:
Where:
-
[C_A] is the concentration in the acceptor well.
-
[C_equilibrium] is the theoretical equilibrium concentration.
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively.
-
A is the surface area of the filter.
-
t is the incubation time.
-
Subcellular Fractionation
This technique is employed to isolate different organelles and cellular compartments, allowing for the quantification of the PROTAC in each fraction to determine its subcellular distribution.
Protocol:
-
Cell Culture and Treatment: Cells are cultured to the desired confluency and treated with the PROTAC at a specific concentration and for a defined duration.
-
Cell Lysis: The cells are harvested and subjected to gentle lysis to break the plasma membrane while keeping the organelles intact. This is typically achieved using a hypotonic buffer and mechanical disruption (e.g., Dounce homogenizer).
-
Differential Centrifugation: The cell lysate is subjected to a series of centrifugation steps at increasing speeds to pellet different cellular components based on their size and density.
-
Low-speed centrifugation (e.g., 1,000 x g): Pellets nuclei and intact cells.
-
Medium-speed centrifugation (e.g., 10,000 x g): Pellets mitochondria from the supernatant of the previous step.
-
High-speed centrifugation (e.g., 100,000 x g): Pellets microsomes (endoplasmic reticulum and Golgi apparatus) from the supernatant. The remaining supernatant is the cytosolic fraction.
-
-
Washing of Pellets: Each pellet is washed with an appropriate buffer to minimize cross-contamination.
-
PROTAC Extraction and Quantification: The PROTAC is extracted from each fraction using a suitable solvent, and its concentration is determined by LC-MS/MS. The amount of PROTAC in each fraction is then normalized to the total protein content of that fraction.
Visualizing the PROTAC Mechanism and Experimental Workflow
PROTAC Mechanism of Action
Caption: Mechanism of action of a pomalidomide-based PROTAC.
Experimental Workflow for Cellular Uptake and Distribution Studies
Caption: Workflow for evaluating PROTAC cellular uptake and distribution.
Signaling Pathways Targeted by Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs can be designed to target a wide array of proteins involved in various signaling pathways implicated in diseases such as cancer. By degrading key nodes in these pathways, PROTACs can effectively modulate cellular processes.
PI3K/AKT/mTOR Signaling Pathway
Caption: Pomalidomide-PROTAC targeting the PI3K/AKT/mTOR pathway.
By designing PROTACs that target key kinases like PI3K, AKT, or mTOR for degradation, it is possible to achieve a more profound and sustained inhibition of this critical cancer-promoting pathway compared to traditional small molecule inhibitors.
References
A Comparative Guide to the In Vitro and In Vivo Activity of Pomalidomide-Based PROTACs
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. Pomalidomide (B1683931), a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN), is a cornerstone in the design of many PROTACs. The linker connecting pomalidomide to a target protein ligand, such as Pomalidomide-amido-C3-COOH, is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative overview of the principles governing the activity of pomalidomide-based PROTACs, supported by experimental data from representative studies, to inform rational drug design and development.
While direct head-to-head comparative studies for PROTACs utilizing the specific this compound linker are not extensively available in the public domain, this guide synthesizes data from various pomalidomide-based PROTACs to illustrate the impact of linker composition and choice of target ligand on both in vitro and in vivo activity.
Data Presentation: A Comparative Look at Pomalidomide-Based PROTAC Performance
The efficacy of PROTACs is primarily evaluated by their ability to induce the degradation of a target protein. Key metrics include the half-maximal degradation concentration (DC50), the maximum level of degradation (Dmax), and the half-maximal inhibitory concentration (IC50) in cellular viability assays. The following tables summarize reported data for various pomalidomide-based PROTACs targeting different proteins, showcasing the range of activities that can be achieved through modification of the target ligand and linker.
Table 1: In Vitro Degradation and Anti-Proliferative Activity of Pomalidomide-Based PROTACs Targeting BRD4
| PROTAC | Target Ligand | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) |
| ARV-825 | OTX015 | Pomalidomide | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1, 0.57, 1, 1 | Not Reported | - |
| dBET1 | JQ1 | Pomalidomide | RS4;11 (Leukemia) | 0.1 - 0.3 | >90 | 51 pM |
| Compound 21 | Dihydroquinazolinone derivative | Pomalidomide | THP-1 (Monocyte Lymphoma) | Not Reported | - | 810 |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
Table 2: In Vivo Efficacy of a Pomalidomide-Based PROTAC Targeting PI3K/mTOR
| PROTAC | Target | Animal Model | Dosing Schedule | Tumor Growth Inhibition (%) |
| GP262 | PI3K/mTOR | MDA-MB-231 Xenograft (NOD-SCID mice) | 15 mg/kg, i.p., daily for 20 days | 57.8 |
| GP262 | PI3K/mTOR | MDA-MB-231 Xenograft (NOD-SCID mice) | 25 mg/kg, i.p., daily for 20 days | 79.2 |
This table illustrates the dose-dependent in vivo anti-tumor activity of a pomalidomide-based PROTAC.[1]
Mandatory Visualization
Caption: Pomalidomide-based PROTACs facilitate the formation of a ternary complex, leading to protein degradation.
Caption: A typical experimental workflow for evaluating the in vitro and in vivo activity of a novel PROTAC.
Experimental Protocols
Western Blot for In Vitro Protein Degradation
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[2][3]
a. Cell Culture and Treatment:
-
Seed the desired cancer cell line (e.g., MDA-MB-231, THP-1) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of the pomalidomide-based PROTAC in the appropriate cell culture medium.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
b. Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
c. SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
d. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
In Vivo Tumor Xenograft Model for Efficacy Studies
This protocol outlines a general procedure for assessing the anti-tumor efficacy of a pomalidomide-based PROTAC in a mouse xenograft model.[1][4]
a. Cell Preparation and Implantation:
-
Culture the selected cancer cell line (e.g., MDA-MB-231 for breast cancer) under standard conditions.
-
Harvest the cells during their logarithmic growth phase and resuspend them in a mixture of sterile PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., NOD-SCID or nude mice).
b. Tumor Growth Monitoring and Treatment Initiation:
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Measure tumor volume using calipers and record the body weight of each mouse.
c. PROTAC Administration:
-
Prepare the pomalidomide-based PROTAC formulation for in vivo administration (e.g., in a vehicle of DMSO, PEG300, Tween-80, and saline).
-
Administer the PROTAC to the treatment group via the desired route (e.g., intraperitoneal injection) at a predetermined dose and schedule (e.g., daily for 21 days).
-
Administer the vehicle solution to the control group following the same schedule.
d. Efficacy and Toxicity Assessment:
-
Continue to measure tumor volumes and body weights 2-3 times per week throughout the study.
-
Monitor the mice for any signs of toxicity, such as significant weight loss, changes in behavior, or ruffled fur.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis, such as immunohistochemistry (IHC) to confirm target protein degradation in the tumor tissue or Western blotting.
e. Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Analyze the statistical significance of the differences in tumor volume and weight between the groups.
-
Evaluate the safety of the PROTAC based on changes in body weight and any observed adverse effects.
Conclusion
The development of effective pomalidomide-based PROTACs is a multifaceted process that relies on the careful optimization of both the target-binding ligand and the linker. While specific comparative data for PROTACs utilizing the this compound linker is not extensively documented, the principles of PROTAC design and the experimental protocols outlined in this guide provide a solid foundation for researchers to evaluate and compare the in vitro and in vivo performance of their novel protein degraders. A systematic approach to linker modification, coupled with rigorous in vitro and in vivo testing, is paramount to advancing pomalidomide-based PROTACs from promising research tools to clinically impactful therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of mTOR-Targeting PROTACs Based on MLN0128 and Pomalidomide [jstage.jst.go.jp]
- 3. benchchem.com [benchchem.com]
- 4. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
Safety Operating Guide
Navigating the Safe Disposal of Pomalidomide-amido-C3-COOH: A Procedural Guide
For Immediate Implementation by Laboratory Personnel
The proper disposal of Pomalidomide-amido-C3-COOH, a synthesized E3 ligase ligand-linker conjugate used in PROTAC technology, is critical for ensuring laboratory safety and environmental protection.[1][2] As a derivative of pomalidomide (B1683931), this compound should be handled with the same level of caution as its parent compound, which is known for its reproductive toxicity.[3][4] This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste, intended for researchers, scientists, and drug development professionals.
Essential Safety and Handling Protocols
Before beginning any work that will generate this compound waste, it is imperative to consult the material's Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) office.[5] The absence of a specific disposal protocol for this exact compound necessitates a cautious approach based on the hazards of pomalidomide and general best practices for hazardous chemical waste management.[5]
Personal Protective Equipment (PPE) and Handling
All handling of this compound and its waste must be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[3][6] Adherence to the following PPE requirements is mandatory:
| Personal Protective Equipment | Specifications and Usage |
| Gloves | Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use. Wash and dry hands thoroughly after handling.[3][6] |
| Eye Protection | Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards are required.[6] |
| Lab Coat | A fire/flame resistant and impervious lab coat should be worn to protect from spills.[6] |
| Respiratory Protection | If there is a risk of generating dust or aerosols, or if exposure limits are exceeded, a full-face respirator should be used.[3][6] |
Step-by-Step Disposal Procedure
The following procedure outlines the necessary steps for the safe disposal of this compound waste, from generation to final disposal.
Waste Characterization and Segregation
Properly characterize the waste stream at the point of generation. This compound waste is considered hazardous chemical waste. Segregate all waste containing this compound from other waste streams.[5] This includes:
-
Solid Waste: Contaminated lab supplies such as pipette tips, gloves, weighing paper, and contaminated vials.
-
Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses.
Do not mix this waste with other chemical waste unless explicitly permitted by your institution's EHS office.[5]
Containerization and Labeling
All this compound waste must be collected in designated, leak-proof, and compatible hazardous waste containers.[5] The container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Reproductive Hazard")
Keep the container tightly closed when not in use and store it in a designated and secure satellite accumulation area away from incompatible materials.[5][6]
Spill Response and Decontamination
In the event of a spill, immediate action is required to prevent exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate: Non-essential personnel should immediately leave the area.[5]
-
Ventilate: Ensure the area is well-ventilated.[5]
-
Contain: Use a suitable absorbent material to contain the spill.[5]
-
Clean: Carefully collect the absorbed material and any contaminated debris. Place it in a sealed, labeled hazardous waste container.[5]
-
Decontaminate: Clean the spill area with an appropriate solvent or a decontamination solution as recommended by your institution's EHS office. No standard decontamination agent for this specific compound is defined, but a thorough cleaning with a suitable detergent followed by rinsing is a general practice.[5][7][8]
Final Disposal
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office.[5] Do not attempt to dispose of this material down the drain or in regular trash.[6] Discharge into the environment must be avoided.[6]
While chemical degradation of hazardous waste can sometimes be an option, no specific, validated chemical degradation protocol for this compound is readily available.[5] Any attempt at chemical neutralization or degradation should only be performed by highly trained personnel after a thorough risk assessment and with the explicit approval and guidance of the institutional EHS office.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. targetmol.com [targetmol.com]
- 7. ph.health.mil [ph.health.mil]
- 8. Monitoring contamination of hazardous drug compounding surfaces at hospital pharmacy departments. A consensus Statement. Practice guidelines of the Spanish Society of Hospital Pharmacists (SEFH) | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
